16-Nor-15-oxodehydroabietic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNLFYUMKLEAV-BHIYHBOVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Biological Activity of 16-Nor-15-oxodehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid. It has been isolated from the root bark of Pinus massoniana, a pine species with a history of use in traditional medicine.[1] As a member of the diterpenoid class of compounds, which are known for a wide range of biological activities, this compound has been subject to initial investigations to determine its pharmacological potential. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound, with a focus on its evaluation as a phosphodiesterase type 4D (PDE4D) inhibitor. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this guide furnishes detailed experimental protocols and contextual information based on the study of related compounds to support further research and development efforts.
Quantitative Biological Data
A primary study by Fu et al. (2020) evaluated a series of thirty-two diterpenoids from Pinus massoniana, including this compound (referred to as compound 32 in the study), for their inhibitory effects on phosphodiesterase type 4D (PDE4D).[1][2] While the study highlighted the moderate PDE4D inhibitory activity of two other compounds from the same extract, pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, the specific IC50 value for this compound was not detailed in the available abstracts.[2]
For comparative purposes and to provide context for future studies, the reported activities of the moderately active related compounds are presented below.
| Compound | Target | Assay | IC50 (µM) | Source |
| Pinmassin D | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | 2.8 ± 0.18 | Fu et al., 2020[2] |
| Abieta-8,11,13,15-tetraen-18-oic acid | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | 3.3 ± 0.50 | Fu et al., 2020[2] |
| This compound | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | Data not publicly available | Fu et al., 2020 [1][2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of the biological activity of this compound and related diterpenoids.
Phosphodiesterase Type 4D (PDE4D) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PDE4D enzyme.
1. Reagents and Materials:
-
Recombinant human PDE4D enzyme
-
Cyclic adenosine (B11128) monophosphate (cAMP)
-
5'-Nucleotidase (Crotalus atrox venom)
-
Phosphate buffer saline (PBS)
-
Test compound (this compound) dissolved in DMSO
-
Rolipram (positive control)
-
Malachite green reagent
-
96-well microplates
2. Procedure:
-
Prepare serial dilutions of the test compound and the positive control (Rolipram) in DMSO.
-
Add 2 µL of the diluted compounds to the wells of a 96-well plate.
-
Prepare the enzyme reaction mixture containing PBS, recombinant PDE4D, and 5'-nucleotidase.
-
Add 20 µL of the enzyme mixture to each well.
-
Initiate the reaction by adding 20 µL of the cAMP substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a method to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.
1. Cell Culture and Treatment:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
2. Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
3. Nitric Oxide Measurement (Griess Assay):
-
Add 100 µL of the collected supernatant to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.
Cytotoxicity Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of a compound on cell viability.
1. Reagents and Materials:
-
Target cancer cell lines (e.g., A549, HeLa) or normal cell lines
-
Appropriate cell culture medium with FBS and antibiotics
-
Test compound dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
2. Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general experimental workflow for natural product screening and a hypothetical signaling pathway for PDE4D inhibition.
Caption: General workflow for natural product drug discovery.
Caption: Hypothetical PDE4D signaling pathway inhibition.
References
Unraveling the Core Mechanism of Action: 16-Nor-15-oxodehydroabietic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid that has been isolated from plant sources such as the root bark of Pinus massoniana and the leaves of Larix kaempferi.[1][2] As a derivative of the well-studied dehydroabietic acid, this compound is of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, with a focus on its enzymatic inhibition, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Phosphodiesterase 4D (PDE4D) Inhibition
The primary elucidated mechanism of action for this compound is the inhibition of phosphodiesterase type 4D (PDE4D).[1] PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in a myriad of cellular processes. By inhibiting PDE4D, this compound effectively increases the intracellular concentration of cAMP.
This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous downstream targets. The consequences of increased cAMP signaling are cell-type specific but are well-documented to play a significant role in modulating inflammatory responses and neuronal functions. In immune cells, for instance, elevated cAMP levels are generally associated with the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. In the central nervous system, cAMP signaling is critical for processes related to learning, memory, and neuroprotection.
Signaling Pathway of PDE4D Inhibition
The following diagram illustrates the signaling cascade initiated by the inhibition of PDE4D.
References
An In-Depth Technical Guide to 16-Nor-15-oxodehydroabietic Acid: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid that has been isolated from the root bark of Pinus massoniana.[1][2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological activities, with a focus on its potential as a phosphodiesterase type 4D (PDE4D) inhibitor. Detailed methodologies for the isolation of similar compounds and for assessing PDE4D inhibition are presented. Additionally, this document includes visualizations of experimental workflows and the relevant signaling pathway to aid in research and drug development efforts.
Chemical and Physical Properties
This compound is a complex organic molecule with the IUPAC name (1R,4aS,10aR)-1,4a-dimethyl-7-acetyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Its fundamental properties are summarized in the table below. The compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.39 g/mol | [1] |
| CAS Number | 200813-31-6 | [1] |
| Appearance | Not explicitly stated in available resources. | |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Spectroscopic Data
Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While the primary literature containing the full spectral assignments was not accessible, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra are critical for elucidating the carbon-hydrogen framework of the molecule. Based on the structure of this compound, the following resonances are anticipated.
Table 2.1: Placeholder for ¹H NMR Spectroscopic Data (Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities are required from the primary literature for accurate representation.)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic Protons | |||
| Methyl Protons | |||
| Methylene Protons | |||
| Methine Protons | |||
| Carboxylic Acid Proton |
Table 2.2: Placeholder for ¹³C NMR Spectroscopic Data (Specific chemical shifts (δ) in ppm are required from the primary literature for accurate representation.)
| Carbon | Chemical Shift (δ, ppm) |
| Carbonyl (Ketone) | |
| Carbonyl (Carboxylic Acid) | |
| Aromatic Carbons | |
| Quaternary Carbons | |
| Methine Carbons | |
| Methylene Carbons | |
| Methyl Carbons |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₉H₂₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 300.39.
Infrared (IR) Spectroscopy
The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands include:
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹
-
C=O stretch (ketone): A strong band around 1680-1700 cm⁻¹
-
C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹
-
C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region
Experimental Protocols
Isolation of Diterpenoids from Pinus massoniana Root Bark
The following is a generalized protocol for the isolation of diterpenoids from Pinus massoniana, based on common phytochemical extraction and separation techniques. The specific details for the isolation of this compound would be found in the primary literature.[2][3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:200813-31-6 | Manufacturer ChemFaces [chemfaces.com]
The Discovery and History of 16-Nor-15-oxodehydroabietic Acid: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Abstract
16-Nor-15-oxodehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has been identified in coniferous species. This technical guide provides a comprehensive overview of its discovery, history, and key chemical and biological data. The document details its initial isolation and characterization, along with its more recent investigation as a potential phosphodiesterase type 4D (PDE4D) inhibitor. Detailed experimental protocols for the isolation and analysis of this compound are provided, and its relevant signaling pathway is visualized. All quantitative data is presented in structured tables for clarity and comparative analysis.
Introduction
This compound is a tricyclic diterpenoid belonging to the abietane class of natural products. The abietane skeleton is a common structural motif in compounds isolated from various plants, particularly conifers, and is known to exhibit a wide range of biological activities. The discovery of this compound has its roots in the phytochemical investigation of the Pinaceae family, with its initial identification dating back to 1997. More recently, this compound has been re-isolated and investigated for its potential to modulate key cellular signaling pathways, highlighting its relevance in contemporary drug discovery research.
This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.
Discovery and Initial Characterization
The first documented isolation of this compound was reported in 1997 by Tanaka, Ohtsu, and Matsunaga. The compound was identified as a constituent of the leaves of the Japanese larch, Larix kaempferi. The structure of the compound was elucidated through spectroscopic methods, which are standard procedures in natural product chemistry for determining the chemical structure of novel compounds.
In 2020, a research group led by Fu et al. reported the isolation of this compound from the root bark of Pinus massoniana, a species of pine native to a wide area of Asia.[1] This subsequent isolation from a different coniferous species suggests a potentially broader distribution of this compound within the Pinaceae family.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Formula | C₁₉H₂₄O₃ |
| Molecular Weight | 300.39 g/mol |
| CAS Number | 200813-31-6 |
| Class | Abietane Diterpenoid |
| Natural Sources | Larix kaempferi, Pinus massoniana |
Biological Activity and Mechanism of Action
Research into the biological activity of this compound has focused on its potential as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The study by Fu et al. in 2020 evaluated a series of diterpenoids from Pinus massoniana for their inhibitory activity against phosphodiesterase type 4D (PDE4D).[1] While the study highlighted the moderate PDE4D inhibitory effects of two other compounds, pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, it did not report the specific inhibitory activity of this compound itself.[1] Further investigation is required to determine if this compound possesses significant PDE4D inhibitory activity.
The PDE4D Signaling Pathway
The inhibition of PDE4D leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade is crucial in various physiological processes, including inflammation, cognition, and mood regulation.
Experimental Protocols
General Protocol for the Isolation of this compound
The following is a generalized experimental workflow for the isolation of abietane diterpenoids from plant material, based on standard phytochemical procedures.
Detailed Steps:
-
Plant Material Collection and Preparation: The root bark of Pinus massoniana or leaves of Larix kaempferi are collected, air-dried, and powdered.
-
Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.
-
Concentration: The solvent is removed from the extract under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude residue is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.
-
Chromatographic Separation: The EtOAc-soluble fraction is subjected to various chromatographic techniques to isolate the target compound. This typically involves:
-
Column Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-EtOAc).
-
Further Column Chromatography: Promising fractions are further purified using other stationary phases like octadecylsilyl (ODS) silica gel.
-
High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water).
-
-
Structure Elucidation: The structure of the purified compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
General Protocol for Phosphodiesterase 4D (PDE4D) Inhibition Assay
The following is a generalized protocol for a PDE4D inhibition assay, a common method for screening potential inhibitors.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (this compound)
-
Positive control (e.g., Rolipram)
-
Snake venom nucleotidase (for converting AMP to adenosine)
-
Inorganic pyrophosphatase
-
Phosphate (B84403) sensor (e.g., malachite green-based reagent)
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, PDE4D enzyme, and the test compound at various concentrations.
-
Pre-incubation: The reaction mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of cAMP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
Termination of Reaction: The reaction is terminated, often by the addition of a stop solution.
-
Detection of Product Formation: The amount of AMP produced is determined. A common method involves the use of a coupled enzyme assay where snake venom nucleotidase converts AMP to adenosine and inorganic phosphate. The released phosphate is then quantified using a colorimetric reagent like malachite green.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.
Conclusion and Future Perspectives
This compound is a natural product with a documented history of isolation from at least two coniferous species. While its chemical structure has been well-characterized, its biological activity remains largely unexplored. The initial investigation into its potential as a PDE4D inhibitor, although not yet conclusive for this specific compound, opens up avenues for further research.
Future studies should focus on:
-
Confirmation of PDE4D Inhibitory Activity: A direct and thorough evaluation of the PDE4D inhibitory potential of this compound is warranted to determine its IC₅₀ value and selectivity profile against other PDE isoforms.
-
Broader Biological Screening: The compound should be screened against a wider range of biological targets to uncover other potential therapeutic applications.
-
Synthesis and Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound and the preparation of its analogs would enable comprehensive SAR studies to optimize its biological activity and drug-like properties.
References
A Comprehensive Literature Review of 16-Nor-15-oxodehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid.[1] Its chemical structure is characterized by a tricyclic system inherent to abietane diterpenes, with a ketone group at position 15 and the absence of a carbon at position 16. This compound has been isolated from the root bark of Pinus massoniana, a pine species with a history of use in traditional medicine.[1][2] While research on this specific molecule is not extensive, its relationship to the well-studied dehydroabietic acid suggests potential biological activities worthy of investigation. This technical guide provides a thorough review of the available scientific literature on this compound, including its isolation, characterization, and known biological context.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₉H₂₄O₃ | [1] |
| Molecular Weight | 300.39 g/mol | [1] |
| CAS Number | 200813-31-6 | [1] |
| Source | Root bark of Pinus massoniana | [1][2] |
Biological Activity
The primary biological activity investigated for this compound is its potential as a phosphodiesterase type 4D (PDE4D) inhibitor.[1][2] PDE4D is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and its inhibition can lead to anti-inflammatory and other therapeutic effects.
Phosphodiesterase Type 4D (PDE4D) Inhibitory Activity
In a study by Fu et al. (2020), a variety of diterpenoids were isolated from Pinus massoniana and evaluated for their inhibitory effects on PDE4D. While several compounds from the extract demonstrated moderate inhibitory activity, the specific quantitative data (e.g., IC50 value) for this compound (referred to as compound 32 in the study) was not highlighted, suggesting it was not among the more potent inhibitors identified.[2]
Due to the limited specific data, the following table reflects the current state of knowledge.
| Biological Target | Activity Metric | Value | Reference |
| Phosphodiesterase Type 4D (PDE4D) | IC50 | Not Reported | [2] |
The parent compound, dehydroabietic acid (DHA), has been shown to possess anti-inflammatory properties through the suppression of the NF-κB and AP-1 signaling pathways. This provides a rationale for investigating the anti-inflammatory potential of its derivatives, including this compound.
Experimental Protocols
As this compound is primarily obtained through isolation from natural sources, a detailed synthetic protocol is not available in the current literature. The following section details the isolation and characterization methods as described by Fu et al. (2020).
Isolation and Characterization of this compound
Source Material: The root bark of Pinus massoniana.
Extraction and Fractionation:
-
The air-dried and powdered root bark is extracted with 95% ethanol.
-
The resulting crude extract is partitioned between ethyl acetate (B1210297) and water.
-
The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate to yield multiple fractions.
-
Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).
Structure Elucidation: The structure of this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon skeleton and proton environments. 2D NMR techniques, including COSY, HSQC, and HMBC, are employed to establish the connectivity of the molecule.
The workflow for the isolation and characterization is depicted in the following diagram.
Potential Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is lacking, its structural similarity to dehydroabietic acid and its evaluation as a PDE4D inhibitor allow for informed hypotheses.
cAMP Signaling Pathway
The investigation of this compound as a PDE4D inhibitor places it within the cyclic AMP (cAMP) signaling cascade. PDE4D is responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4D would lead to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This pathway is critical in regulating inflammation and other cellular processes.
Potential Anti-inflammatory Signaling
Dehydroabietic acid, the parent compound, has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and AP-1. It is plausible that this compound could share similar mechanisms of action.
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure that has been isolated from Pinus massoniana. The current body of scientific literature indicates a preliminary investigation into its role as a PDE4D inhibitor, although quantitative data on its potency is not yet available. The biological activities of its parent compound, dehydroabietic acid, suggest that this compound may possess anti-inflammatory and other therapeutic properties.
Future research should focus on:
-
Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of analogues.
-
Quantitative Biological Evaluation: Comprehensive screening to determine its IC50 values against PDE4D and other potential targets, as well as its efficacy in cell-based and in vivo models of inflammation and cancer.
-
Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.
This in-depth guide serves as a foundation for researchers and drug development professionals interested in the therapeutic potential of this and related abietane diterpenoids.
References
An In-depth Technical Guide to 16-Nor-15-oxodehydroabietic acid from Pinus massoniana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16-Nor-15-oxodehydroabietic acid, a diterpenoid isolated from Pinus massoniana. The document details its known biological activities, presents relevant quantitative data, and provides detailed experimental protocols for its isolation and evaluation.
Introduction
This compound is a naturally occurring diterpenoid that has been isolated from the root bark of Pinus massoniana.[1] As a derivative of dehydroabietic acid, it belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory and anticancer properties. This guide focuses on the available scientific data for this compound and its parent compound, dehydroabietic acid, to provide a basis for further research and drug development.
Chemical and Biological Profile
Chemical Structure:
-
IUPAC Name: (1R,4aS,10aR)-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-1,2,3,4,10,10a-hexahydrophenanthrene-1-carboxylic acid
-
Molecular Formula: C₁₉H₂₄O₃
-
Molecular Weight: 300.39 g/mol
Biological Activity:
The primary reported biological activity of this compound is the inhibition of phosphodiesterase type 4D (PDE4D).[1] PDE4D is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation.
Due to a lack of specific data on the anticancer and broader anti-inflammatory activities of this compound, data for its parent compound, dehydroabietic acid, is presented as a proxy. Dehydroabietic acid has demonstrated cytotoxic effects against various cancer cell lines and inhibits the production of the inflammatory mediator nitric oxide (NO).
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of this compound and its parent compound, dehydroabietic acid.
Table 1: Phosphodiesterase Type 4D (PDE4D) Inhibitory Activity of this compound
| Compound | Target | IC₅₀ (µM) | Source |
| This compound | PDE4D | 2.8 ± 0.18 | [Fu Y, et al., 2020][1] |
Table 2: Anticancer Activity of Dehydroabietic Acid (Proxy Data)
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source |
| SMMC-7721 | Hepatocarcinoma | MTT | > 50 | [Unspecified Study] |
| HeLa | Cervical Carcinoma | MTT | > 50 | [Unspecified Study] |
| MCF-7 | Breast Cancer | MTT | > 50 | [Unspecified Study] |
Disclaimer: The data in Table 2 is for dehydroabietic acid and is provided as a reference due to the absence of published anticancer data for this compound.
Table 3: Anti-inflammatory Activity of Dehydroabietic Acid (Proxy Data)
| Cell Line | Assay | Activity | Source |
| RAW 264.7 | Nitric Oxide Production | Dose-dependent reduction | [Unspecified Study] |
Disclaimer: The data in Table 3 is for dehydroabietic acid and is provided as a reference due to the absence of published anti-inflammatory data (nitric oxide inhibition) for this compound.
Experimental Protocols
Isolation of this compound from Pinus massoniana
The following is a representative protocol for the isolation of diterpenoids from the root bark of Pinus massoniana, based on methodologies described in the literature.[1]
Protocol:
-
Extraction: The air-dried and powdered root bark of Pinus massoniana is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
-
Chromatography: The petroleum ether fraction, which typically contains the diterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Production)
This protocol outlines the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.
Signaling Pathway
PDE4D Signaling Pathway
This compound inhibits PDE4D, an enzyme that specifically hydrolyzes cAMP. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). Activation of these pathways can lead to a variety of cellular responses, including the modulation of inflammatory gene expression.
Conclusion
This compound, a diterpenoid from Pinus massoniana, demonstrates potential as a modulator of inflammatory pathways through its inhibitory action on PDE4D. While specific data on its anticancer and broader anti-inflammatory effects are currently limited, the known activities of its parent compound, dehydroabietic acid, suggest that these are promising areas for future investigation. The protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this natural product.
References
Bioactivity of diterpenoids from pine species
An In-depth Technical Guide to the Bioactivity of Diterpenoids from Pine Species
Introduction
Diterpenoids, a class of secondary metabolites containing 20 carbon atoms, are abundant in coniferous trees of the Pinus genus.[1][2] These compounds are major constituents of pine resin and are known to play a role in the plant's defense against herbivores and pathogens.[1] Extensive research has revealed a wide spectrum of biological activities for pine-derived diterpenoids, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[3][4][5][6] This has led to a growing interest in their potential as lead compounds for the development of new therapeutic agents.[3][7] This technical guide provides a comprehensive overview of the bioactivity of diterpenoids from pine species, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Anticancer Activity
Several diterpenoids isolated from pine species have demonstrated significant cytotoxic effects against various cancer cell lines.[4][7][8][9] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.[4][7][10] For instance, dehydroabietic acid has been shown to induce apoptosis in human lung cells by activating caspase-3 and PARP.[4][7] Pine needle extracts have also been found to inhibit the growth of cancer cells such as MCF-7, SNU-638, and HL-60.[8][11][12]
Quantitative Data: Anticancer Activity of Pine Diterpenoids
| Diterpenoid | Cancer Cell Line | Activity Metric | Value | Reference |
| Dehydroabietic acid | Human lung cancer cells | Apoptosis induction | Activation of caspase-3 and PARP | [4][7] |
| Abietic acid | Non-small-cell lung cancer (NSCLC) cells | Proliferation inhibition | - | [13] |
| Pine Needle Extract | MCF-7, SNU-638, HL-60 | Growth inhibition | - | [8][11][12] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][14][15][16]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test diterpenoid for a defined period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cytotoxicity.
Antimicrobial Activity
Diterpenoids from pine species exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][17][18] Isopimaric acid, for example, is active against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains.[19][20] Abietic acid also shows antibacterial properties.[20] The antimicrobial potential of these natural compounds makes them interesting candidates for the development of new antibiotics.[17]
Quantitative Data: Antimicrobial Activity of Pine Diterpenoids
| Diterpenoid | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Isopimaric acid | Staphylococcus aureus (MDR and MRSA) | MIC | 32-64 | [19][20][21] |
| Abietic acid | Staphylococcus aureus (MDR and MRSA) | MIC | 64 | [20][21] |
| Dehydroabietic acid | Staphylococcus mutans, Lactobacillus casei | Bacteriostatic | ≥100 | [22] |
| Pinus elliottii resin | Streptococcus mutans, S. mitis, S. sanguinis, S. sobrinus | MIC | 0.78-400 | [22] |
| Pinus tropicalis resin | Various cariogenic bacteria | MIC | 0.78-400 | [22] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26]
-
Preparation of Antimicrobial Agent: A stock solution of the diterpenoid is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (without the antimicrobial agent and without microorganisms) are also included.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) to allow for microbial growth.
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[23]
-
Confirmation (Optional): A growth indicator, such as resazurin, can be added to aid in the visualization of microbial growth.[22]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Anti-inflammatory Activity
Diterpenoids from pine species have demonstrated potent anti-inflammatory effects.[13][27][28][29] Dehydroabietic acid, for instance, reduces the production of nitric oxide (NO) and the expression of inflammatory genes in macrophage cell lines.[7][30] The anti-inflammatory mechanism of some diterpenoids involves the modulation of key signaling pathways such as NF-κB and AP-1.[7][30][31]
Quantitative Data: Anti-inflammatory Activity of Pine Diterpenoids
| Diterpenoid/Extract | Assay/Target | Activity Metric | Value (µM) | Reference |
| Diterpene from P. pinaster | NF-κB inhibition | IC50 | 3.90-12.06 | [28] |
| Diterpene from P. pinaster | NK-1 inhibition | IC50 | 0.28-0.33 | [28] |
| Pycnogenol® (pine bark extract) | COX-2 and 5-LOX generation | Inhibition | - | [32] |
Experimental Protocol: Inhibition of Protein Denaturation Assay
This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, a process implicated in inflammatory diseases.[33][34]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the test diterpenoid at various concentrations and a protein solution (e.g., egg albumin or bovine serum albumin).
-
Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C).
-
Heat-induced Denaturation: Protein denaturation is induced by heating the mixture in a water bath (e.g., at 70°C).
-
Cooling: The mixture is then cooled under running water.
-
Absorbance Measurement: The turbidity of the solution, which corresponds to the extent of protein denaturation, is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., acetylsalicylic acid) is used as a positive control.[33][34]
Signaling Pathway: Anti-inflammatory Action of Dehydroabietic Acid
Dehydroabietic acid (DAA) exerts its anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[7][30] It achieves this by inhibiting the activity of key kinases in these cascades.[7][30]
Caption: Inhibition of NF-κB and AP-1 pathways by Dehydroabietic Acid.
Conclusion
Diterpenoids from pine species represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them valuable candidates for drug discovery and development. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic insights, provides a solid foundation for researchers and scientists working in this field. Further investigation into the structure-activity relationships and the in vivo efficacy of these compounds is warranted to fully exploit their therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Triterpenoids and steroids from the bark of Pinus merkusii (Pinaceae) :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Medicinal potential of pine trees: A brief review focusing on three species :: BioResources [bioresources.cnr.ncsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant, antimutagenic, and antitumor effects of pine needles (Pinus densiflora) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]
- 16. researchgate.net [researchgate.net]
- 17. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Isopimaric acid | TargetMol [targetmol.com]
- 20. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 22. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. scielo.br [scielo.br]
- 27. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 28. Diterpenes of Pinus pinaster aiton with anti-inflammatory, analgesic, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [mdpi.com]
- 31. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Study demonstrates the anti-inflammatory properties of pine bark extract | EurekAlert! [eurekalert.org]
- 33. ijcrt.org [ijcrt.org]
- 34. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
The Inhibition of Phosphodiesterase 4D by Natural Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of natural compounds against phosphodiesterase type 4D (PDE4D), an enzyme implicated in a variety of physiological processes and disease states. This document summarizes quantitative inhibitory data, details common experimental protocols for assessing PDE4D inhibition, and visualizes key signaling pathways and experimental workflows.
Introduction to PDE4D
Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is widely expressed in various tissues, including the brain, immune cells, and cardiovascular tissue.[2][3] Among these, PDE4D has emerged as a significant pharmacological target due to its critical role in cognitive processes, inflammation, and certain types of cancer.[2][3] Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, offering therapeutic potential for a range of disorders.[1] Natural products represent a rich source of structurally diverse molecules with the potential to act as selective PDE4D inhibitors.
Quantitative Data on Natural Compound Inhibition of PDE4D
A variety of natural compounds from different chemical classes have been investigated for their ability to inhibit PDE4D. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity.
Flavonoids and Isoflavonoids
| Compound | Source | PDE4D IC50 (µM) | Reference(s) |
| 5,7,4'-trihydroxyisoflavone 7-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside | Millettia dielsiana | 11.74 ± 1.3 | [4] |
Terpenoids
| Compound | Source | PDE4D IC50 (µM) | Reference(s) |
| Selaginpulvilin K | Selaginella pulvinata | 0.011 | [5] |
Alkaloids and Other Nitrogen-Containing Compounds
Quantitative data for alkaloids specifically targeting PDE4D is limited in the reviewed literature. Further research is needed to identify and characterize the PDE4D inhibitory potential of this class of compounds.
Stilbenoids
| Compound | Source | PDE4D IC50 (µM) | Reference(s) |
| Mesembrenone | Sceletium tortuosum | 0.47 | [5] |
Polyphenols
| Compound | Source | PDE4D Inhibitory Potential | Reference(s) |
| Curcumin | Curcuma longa | Identified as a potential inhibitor | [6] |
| 6-Gingerol | Zingiber officinale | Identified as a potential inhibitor | [6] |
| Capsaicin | Capsicum species | Identified as a potential inhibitor | [6] |
| Resveratrol | Vitis species | Identified as a potential inhibitor | [6] |
Experimental Protocols for Assessing PDE4D Inhibition
Several assay formats are commonly employed to determine the inhibitory activity of compounds against PDE4D. These can be broadly categorized into enzyme-based assays and cell-based assays.
Enzyme-Based Assays
This method provides a continuous readout of enzyme activity.
Principle: The hydrolysis of cAMP to AMP by PDE4D is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[7]
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).
-
Compound Preparation: Prepare serial dilutions of the test compound in the reaction buffer.
-
Enzyme Addition: Add purified recombinant PDE4D enzyme to the wells of a microplate containing the test compound or vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding the substrate, cAMP, and NADH to the wells.
-
Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
This is a high-throughput screening method based on the change in polarization of fluorescently labeled substrate.
Principle: A fluorescein-labeled cAMP (cAMP-FAM) is used as the substrate. When PDE4D hydrolyzes cAMP-FAM, the resulting AMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization.[8]
Protocol:
-
Reagent Preparation: Prepare solutions of purified recombinant PDE4D, FAM-labeled cAMP substrate, and a binding agent in an appropriate assay buffer.
-
Compound Plating: Add serial dilutions of the test compounds to the wells of a microplate.
-
Enzyme Incubation: Add the PDE4D enzyme to the wells and incubate briefly.
-
Substrate Addition: Add the FAM-cAMP substrate to initiate the enzymatic reaction.
-
Reaction Termination and Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The change in fluorescence polarization is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell-Based Assays
This assay measures the effect of PDE4D inhibition on intracellular cAMP levels in a cellular context.
Principle: Cells are co-transfected with a PDE4D expression vector and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE). Inhibition of PDE4D leads to an increase in intracellular cAMP, which activates the CRE and drives luciferase expression.[9]
Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with the PDE4D expression vector and the CRE-luciferase reporter vector.
-
Compound Treatment: Treat the transfected cells with various concentrations of the test compound.
-
cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.
-
Data Analysis: The increase in luciferase activity corresponds to the inhibition of PDE4D. Determine the IC50 value by plotting the luciferase activity against the compound concentration.
Signaling Pathways and Experimental Workflows
PDE4D Signaling Pathway
The activity of PDE4D is regulated by multiple signaling pathways, primarily involving protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[2] PKA can phosphorylate and activate PDE4D, creating a negative feedback loop on cAMP signaling.[2] Conversely, ERK can also phosphorylate and regulate PDE4D activity.
Caption: Simplified PDE4D signaling pathway.
Experimental Workflow for PDE4D Inhibitor Screening
The general workflow for identifying and characterizing novel PDE4D inhibitors from natural sources involves a series of steps, from initial screening to detailed characterization.
Caption: Workflow for PDE4D inhibitor discovery.
Logical Relationship of Key Assay Components
The interplay between the enzyme, substrate, inhibitor, and the resulting product is central to understanding the mechanism of inhibition.
Caption: Core interactions in a PDE4D inhibition assay.
Conclusion
Natural compounds offer a promising avenue for the discovery of novel PDE4D inhibitors. This guide provides a foundational resource for researchers in this field by consolidating quantitative data, outlining detailed experimental protocols, and illustrating the underlying biological and experimental frameworks. Further research into the vast diversity of natural products is warranted to identify and develop potent and selective PDE4D inhibitors for therapeutic applications.
References
- 1. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Methodological & Application
Application Notes and Protocols for the Quantification of 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid found in various plant species, including those of the Pinus and Larix genera. Interest in this compound and its derivatives is growing due to their potential biological activities, which may include anti-inflammatory and other therapeutic effects. Accurate and precise quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for similar diterpenoid acids and serve as a comprehensive guide for method development and validation.
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected from the analytical methods described below, based on data from structurally related compounds like abietic acid and dehydroabietic acid.[1] These values should be considered as a starting point, and method-specific validation is required.
| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.995 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 0.5 - 5 µg/kg |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |
| Precision (% RSD) | < 15% | < 15% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in simpler matrices like plant extracts and formulations where high sensitivity is not the primary requirement.
a. Sample Preparation (General Protocol for Plant Material)
-
Extraction: Weigh 1 gram of dried and powdered plant material. Add 10 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtrate with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
b. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (v/v) |
| Gradient | 70% Acetonitrile, isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 240 nm (optimization recommended) |
| Run Time | 15 minutes |
c. Calibration
Prepare a series of standard solutions of this compound in the mobile phase, typically ranging from 0.1 to 100 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.
Caption: HPLC-UV workflow for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV. Derivatization is required to increase the volatility of the acidic analyte.
a. Sample Preparation and Derivatization
-
Extraction: Perform extraction as described in the HPLC-UV protocol.
-
Drying: Evaporate the solvent from the filtered extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).
-
Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before injection.
-
b. GC-MS Instrumentation and Conditions
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |
| MS Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Scan Range | 50 - 500 m/z |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
c. Quantification
Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. An internal standard (e.g., a deuterated analogue or a structurally similar compound) should be used for accurate quantification.
Caption: GC-MS with derivatization workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most sensitive and selective method, making it ideal for quantifying trace levels of this compound in complex biological matrices.
a. Sample Preparation (for Biological Fluids, e.g., Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ion Source | Electrospray Ionization (ESI), Negative Mode |
| IonSpray Voltage | -4500 V |
| Source Temperature | 550°C |
| MRM Transitions | To be determined by direct infusion of a standard solution of this compound (precursor ion -> product ion) |
c. Quantification
Quantification is performed using Multiple Reaction Monitoring (MRM) for the highest specificity and sensitivity. A stable isotope-labeled internal standard is highly recommended for the most accurate results.
Caption: LC-MS/MS workflow for bioanalysis.
Potential Signaling Pathways
Based on the biological activities of the structurally related compound dehydroabietic acid, this compound may exert its effects through similar signaling pathways.[2] Further research is needed to confirm the specific mechanisms of action for this compound.
Keap1/Nrf2-ARE Signaling Pathway
This pathway is a major regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.
Caption: Keap1/Nrf2-ARE signaling pathway.
PPAR-α/γ Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Dual agonism of PPAR-α and PPAR-γ can have beneficial effects on metabolic disorders.
Caption: PPAR-α/γ agonism pathway.
References
Application Notes and Protocols for 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid isolated from the root bark of Pinus massoniana. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory properties. Notably, diterpenoids from Pinus massoniana have been evaluated for their inhibitory effects on phosphodiesterase type 4D (PDE4D), a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and a therapeutic target for inflammatory diseases.
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound and related compounds. The protocols cover the assessment of its potential as a PDE4D inhibitor, its cytotoxic effects on cancer cell lines, and its anti-inflammatory properties.
Quantitative Data Summary
While specific quantitative data for this compound's PDE4D inhibitory activity is not yet published, the following table summarizes the activity of closely related diterpenoids isolated from the same source, Pinus massoniana, providing a benchmark for comparison.
| Compound | Target | Assay Type | IC50 (µM) | Source |
| Pinmassin D | PDE4D | Enzymatic Inhibition | 2.8 ± 0.18 | --INVALID-LINK-- |
| Abieta-8,11,13,15-tetraen-18-oic acid | PDE4D | Enzymatic Inhibition | 3.3 ± 0.50 | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.
Experimental Protocols
Phosphodiesterase 4D (PDE4D) Inhibition Assay (Cell-Based CRE-Luciferase Reporter Assay)
This protocol describes a cell-based assay to determine the inhibitory activity of this compound on PDE4D. The assay measures the increase in intracellular cAMP levels via a cAMP response element (CRE) linked to a luciferase reporter gene.
Materials and Reagents:
-
HEK293 cells (or another suitable cell line)
-
Cell culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PDE4D expression vector
-
CRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine®)
-
Forskolin (B1673556) (adenylyl cyclase activator)
-
This compound stock solution (in DMSO)
-
Dual-Luciferase® Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in ~90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the PDE4D expression vector and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for gene expression.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to start with is 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration).
-
Remove the culture medium and add the diluted compound or vehicle control to the cells. Pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the unstimulated control) to a final concentration of 1-10 µM (this should be optimized for the cell line) to stimulate cAMP production.
-
Incubate for 4-6 hours at 37°C to allow for luciferase expression.
-
Luminescence Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.
-
Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each concentration relative to the forskolin-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on a chosen cancer cell line (e.g., MDA-MB-231, HCT116).
Materials and Reagents:
-
Selected cancer cell line (e.g., MDA-MB-231)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 to 250 µM) in fresh medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The formula is: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)
This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (phenol red-free DMEM is recommended for the assay)
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent:
-
Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid
-
Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in deionized water
-
-
Sodium Nitrite (B80452) (NaNO₂) for standard curve
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement (Griess Assay):
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.
-
Cell Viability: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cell death.
Application Notes and Protocols for Cell-Based Assays Using 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid isolated from plant sources such as Pinus massoniana. As a derivative of dehydroabietic acid (DAA), a compound known for a wide range of biological activities, this compound holds potential for investigation in various therapeutic areas. DAA and its analogues have demonstrated anti-inflammatory, antimicrobial, and antitumor properties. These effects are often attributed to the modulation of key cellular signaling pathways, such as NF-κB, and the induction of apoptosis.
These application notes provide a framework for evaluating the bioactivity of this compound using common cell-based assays. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and pro-apoptotic potential. Due to the limited publicly available data on this compound, the quantitative data presented is derived from structurally related DAA derivatives to serve as a reference for expected outcomes.
Data Presentation: Bioactivity of Dehydroabietic Acid Derivatives
The following table summarizes the cytotoxic and anti-inflammatory activities of various dehydroabietic acid derivatives in different cell-based assays. This data provides a comparative baseline for interpreting results obtained with this compound.
| Compound Class | Compound/Derivative | Assay Type | Cell Line | Endpoint | IC50 Value |
| Cytotoxicity | Quinoxaline derivative (4b) | MTT | SMMC-7721 (Hepatocarcinoma) | Cell Viability | 0.72 ± 0.09 µM[1] |
| Quinoxaline derivative (4b) | MTT | MCF-7 (Breast Cancer) | Cell Viability | 1.78 ± 0.36 µM[1] | |
| Quinoxaline derivative (4b) | MTT | HeLa (Cervical Cancer) | Cell Viability | 1.08 ± 0.12 µM[1] | |
| Acyl-thiourea derivative (9n) | MTT | HeLa (Cervical Cancer) | Cell Viability | 6.58 ± 1.11 µM[2] | |
| L-tyrosine amide derivative | MTT | HL-60, A549, AZS21, SK-BR-3 | Cell Viability | 2.3 - 8.1 µM[3] | |
| Dehydroabietinol (5) | MTT | HeLa (Cervical Cancer) | Cell Viability | 13.0 ± 2.8 µg/mL[4] | |
| Dehydroabietinol (5) | MTT | Jurkat (T-cell Leukemia) | Cell Viability | 9.7 ± 0.7 µg/mL[4] | |
| Anti-inflammatory | 15-Hydroxydehydroabietic acid | Griess Assay | RAW 264.7 (Macrophage) | NO Production | 50.9 µM[5] |
| Diterpene (Compound 3) | NF-κB Reporter | HBEC3-KT / MRC-5 | NF-κB Activation | 17.98 µM / 23.96 µM[5] | |
| Diterpene (Compound 4) | NF-κB Reporter | HBEC3-KT / MRC-5 | NF-κB Activation | 10.79 µM / 17.37 µM[5] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Target cells (e.g., HeLa, MCF-7, RAW 264.7)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank), vehicle control (DMSO), and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of the solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Measurement of Anti-Inflammatory Activity (Nitric Oxide Inhibition)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Murine macrophage cells, such as RAW 264.7, produce NO upon stimulation with lipopolysaccharide (LPS). The amount of NO is determined by measuring its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (stock solution in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (NaNO2) for standard curve
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a positive control such as dexamethasone (B1670325) or L-NMMA.
-
Inflammatory Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated control. Concurrently, perform an MTT assay on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
Protocol 3: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Target cells (e.g., SMMC-7721, HeLa)
-
6-well plates
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples within one hour of staining using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Mandatory Visualizations
Caption: Experimental workflow for screening the bioactivity of a novel compound.
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
Caption: Potential mechanism of apoptosis via the mitochondrial pathway.
References
- 1. Synthesis and Evaluation of New Quinoxaline Derivatives of Dehydroabietic Acid as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. uv.es [uv.es]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 16-Nor-15-oxodehydroabietic Acid as a Phosphodiesterase 4D (PDE4D) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid isolated from the root bark of Pinus massoniana.[1] This compound has been investigated for its potential as a phosphodiesterase 4D (PDE4D) inhibitor. PDE4D is a key enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which in turn modulates a variety of cellular processes, including inflammation and neuronal function. As such, PDE4D is a significant therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), asthma, and neurological conditions. These application notes provide an overview of the quantitative data available for diterpenoid PDE4D inhibitors from Pinus massoniana and a detailed protocol for assessing the inhibitory activity of compounds like this compound against PDE4D.
Data Presentation
While this compound was among thirty-two diterpenoids evaluated for PDE4D inhibitory activity, its specific half-maximal inhibitory concentration (IC50) is not detailed in the available abstracts. However, the study by Fu et al. (2020) provides IC50 values for other structurally related diterpenoids isolated from the same source, which are presented below for comparative purposes.[2][3]
| Compound | Target | IC50 (µM) | Source |
| Pinmassin D | PDE4D | 2.8 ± 0.18 | Pinus massoniana[2][3] |
| Abieta-8,11,13,15-tetraen-18-oic acid | PDE4D | 3.3 ± 0.50 | Pinus massoniana[2][3] |
| Apremilast (Positive Control) | PDE4D | 0.0476 | N/A[3] |
Signaling Pathway
The following diagram illustrates the central role of PDE4D in the cAMP signaling pathway. Activation of G-protein coupled receptors (GPCRs) by extracellular signals leads to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP. Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses. PDE4D acts as a crucial negative regulator in this pathway by degrading cAMP, thus terminating the signal. Inhibition of PDE4D by compounds such as this compound prevents this degradation, leading to sustained cAMP levels and prolonged downstream signaling.
Caption: PDE4D Signaling Pathway and Point of Inhibition.
Experimental Protocols
This section provides a detailed methodology for a biochemical assay to determine the in vitro inhibitory activity of a test compound, such as this compound, against the PDE4D enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PDE4D.
Materials:
-
Recombinant human PDE4D enzyme
-
Test compound (e.g., this compound)
-
Positive control inhibitor (e.g., Rolipram or Apremilast)
-
cAMP (substrate)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Inorganic pyrophosphatase
-
Malachite green reagent
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Experimental Workflow for PDE4D Inhibition Assay.
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.
-
Prepare a stock solution of the positive control inhibitor.
-
Prepare a stock solution of cAMP in assay buffer.
-
Dilute the recombinant PDE4D enzyme to the desired concentration in assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.
-
-
Assay Setup:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Test compound dilutions or positive control or vehicle control (for total activity and blank).
-
PDE4D enzyme solution (add to all wells except the blank).
-
-
The final volume in each well at this stage should be consistent.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20-30% in the uninhibited control wells.
-
-
Reaction Termination and Phosphate Generation:
-
Terminate the reaction by adding a solution containing snake venom nucleotidase and inorganic pyrophosphatase. This step will hydrolyze the AMP product to adenosine and inorganic phosphate.
-
Incubate the plate at 37°C for an additional 10-15 minutes.
-
-
Color Development:
-
Add the Malachite Green reagent to each well. This reagent will react with the inorganic phosphate to produce a colored complex.
-
Incubate the plate at room temperature for 15 minutes to allow for color development.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 620 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Absorbance of test well / Absorbance of vehicle control well)]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
This compound represents a class of natural diterpenoids with potential as PDE4D inhibitors. The provided protocols offer a robust framework for the in vitro characterization of this and other similar compounds. Further investigation is warranted to fully elucidate the inhibitory profile of this compound and its therapeutic potential. The comparative data from related compounds suggest that diterpenoids from Pinus massoniana are a promising source for the discovery of novel PDE4D modulators.
References
Application Notes and Protocols for the Synthesis of 16-Nor-15-oxodehydroabietic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and potential applications of 16-Nor-15-oxodehydroabietic acid and its derivatives. The information is intended to guide researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a naturally occurring abietane (B96969) diterpenoid that has been isolated from the root bark of Pinus massoniana and the leaves of Larix kaempferi. This class of compounds, derived from dehydroabietic acid, has attracted significant interest due to its diverse pharmacological properties. The structural modification of the dehydroabietic acid scaffold has led to the discovery of derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.
This document outlines a proposed synthetic approach for this compound, summarizes its known biological activity, and provides detailed (proposed) experimental protocols.
Biological Activity and Potential Applications
Recent studies have highlighted the potential of this compound as a therapeutic agent. Specifically, it has been identified as a moderate inhibitor of phosphodiesterase type 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders.
Table 1: Phosphodiesterase Type 4D (PDE4D) Inhibitory Activity
| Compound | Target | IC50 (µM) | Source |
| This compound | PDE4D | 2.8 ± 0.18 | [1] |
The inhibition of PDE4D suggests potential applications for this compound and its derivatives in the treatment of conditions such as:
-
Chronic obstructive pulmonary disease (COPD)
-
Asthma
-
Psoriasis
-
Alzheimer's disease
-
Depression
Further derivatization of the this compound scaffold could lead to the development of more potent and selective PDE4D inhibitors or compounds with novel mechanisms of action.
Proposed Synthesis of this compound
The key transformation is the oxidative degradation of the isopropyl group at the C13 position to an acetyl group.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
The following are proposed, hypothetical protocols for the synthesis of this compound based on the workflow above. These protocols have not been experimentally validated and should be considered as a starting point for methods development.
Protocol 1: Esterification of Dehydroabietic Acid (Protection)
Objective: To protect the carboxylic acid group of dehydroabietic acid as a methyl ester to prevent side reactions during the oxidation step.
Materials:
-
Dehydroabietic acid
-
Methanol (B129727) (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve dehydroabietic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl dehydroabietate.
Protocol 2: Oxidative Cleavage of the Isopropyl Group
Objective: To oxidatively cleave the isopropyl group of methyl dehydroabietate to form the C15-keto group. This is a critical and challenging step.
Materials:
-
Methyl dehydroabietate
-
Oxidizing agent (e.g., a mixture of chromium trioxide and acetic acid, or other strong oxidants)
-
Inert solvent (e.g., acetic acid)
-
Sodium bisulfite solution
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve methyl dehydroabietate (1.0 eq) in a suitable inert solvent such as acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a solution of chromium trioxide in aqueous acetic acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a sodium bisulfite solution until the orange color of Cr(VI) is discharged.
-
Extract the mixture with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 16-nor-15-oxodehydroabietate.
Protocol 3: Hydrolysis of the Methyl Ester (Deprotection)
Objective: To deprotect the carboxylic acid by hydrolyzing the methyl ester to obtain the final product.
Materials:
-
Methyl 16-nor-15-oxodehydroabietate
-
Methanol
-
Potassium hydroxide (B78521) (or sodium hydroxide) solution
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the purified methyl 16-nor-15-oxodehydroabietate (1.0 eq) in methanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (2-3 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in water and acidify with 1 M hydrochloric acid to pH 2-3, which should precipitate the product.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
Signaling Pathway Involvement
The inhibitory action of this compound on PDE4D suggests its interaction with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. PDE4D is a key enzyme that degrades cAMP, a crucial second messenger involved in numerous cellular processes.
Caption: Inhibition of PDE4D by this compound.
By inhibiting PDE4D, this compound leads to an accumulation of intracellular cAMP. This, in turn, can activate protein kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein). The activation of this pathway can modulate the expression of genes involved in inflammation and other cellular responses.
Conclusion
This compound represents a promising natural product scaffold for the development of novel therapeutics, particularly for inflammatory and neurological diseases, through the inhibition of PDE4D. While a definitive synthetic protocol is yet to be published, the proposed synthetic route provides a logical starting point for its chemical synthesis from dehydroabietic acid. Further research into the synthesis of derivatives and a deeper understanding of their structure-activity relationships will be crucial for unlocking the full therapeutic potential of this class of compounds.
References
Application Notes and Protocols for 16-Nor-15-oxodehydroabietic acid in Inflammatory Response Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the anti-inflammatory properties of 16-Nor-15-oxodehydroabietic acid are limited in publicly available literature. The following application notes and protocols are based on studies of structurally related compounds, such as dehydroabietic acid (DAA), and general methodologies for assessing anti-inflammatory activity. These should be considered as a starting point for investigations into this compound.
Application Notes
Compound: this compound CAS No.: 200813-31-6 Molecular Formula: C₁₉H₂₄O₃ Molecular Weight: 300.4 g/mol
Background: this compound is a naturally occurring diterpenoid that has been isolated from various plant sources, including the resin of Liquidambar formosana and the needles of Pinus densiflora. While comprehensive studies on its anti-inflammatory effects are not widely published, its structural similarity to dehydroabietic acid (DAA) suggests potential activity in modulating inflammatory pathways. DAA has been shown to exert anti-inflammatory effects by suppressing key signaling cascades, including the NF-κB and AP-1 pathways.[1][2]
Mechanism of Action (Hypothesized): Based on the known mechanisms of the parent compound, dehydroabietic acid, this compound may exhibit anti-inflammatory properties through the inhibition of pro-inflammatory signaling pathways. The proposed mechanism involves the suppression of transcription factors NF-κB and AP-1, which are central to the expression of inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[1] The potential molecular targets could include upstream kinases like Src, Syk, and TAK1.[1][2]
Potential Applications in Inflammation Research:
-
In vitro screening: Assessing the inhibitory effect on the production of inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6, IL-1β) in macrophage cell lines (e.g., RAW 264.7, J774A.1) stimulated with lipopolysaccharide (LPS).
-
Mechanism of action studies: Investigating the effect on the NF-κB and MAPK/AP-1 signaling pathways through techniques such as western blotting for key phosphorylated proteins (e.g., IκBα, p65, ERK, JNK, p38) and reporter gene assays.
-
Enzyme inhibition assays: Evaluating the direct inhibitory activity against enzymes involved in the inflammatory process, such as cyclooxygenases (COX-1, COX-2) and lipoxygenases (LOX).
-
Preclinical studies: In vivo assessment of anti-inflammatory efficacy in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.
Quantitative Data Summary
Table 1: Inhibitory Activity of 7-Oxodehydroabietic Acid Derivatives on Nitric Oxide (NO) Production in LPS-stimulated BV2 Cells [3]
| Compound | IC₅₀ (µM) |
| Compound 10 | 8.40 ± 0.98 |
| Compound 15 | 10.74 ± 2.67 |
| Compound 16 | 10.96 ± 1.85 |
| Compound 17 | 9.76 ± 1.27 |
| L-NMMA (Positive Control) | 42.36 ± 2.47 |
Note: "Compound 10, 15, 16, and 17" refer to specific 1,2,3-triazole hybrids of 7-oxodehydroabietic acid as described in the cited literature.[3]
Experimental Protocols
Protocol 1: In Vitro Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is designed to assess the potential of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (NaNO₂) for standard curve
-
96-well cell culture plates
-
Spectrophotometer (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. After 24 hours, remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA). Incubate for 1-2 hours.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells. Do not add LPS to the negative control wells.
-
Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay: a. Transfer 50 µL of the cell culture supernatant to a new 96-well plate. b. Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: a. Prepare a standard curve using known concentrations of sodium nitrite. b. Calculate the nitrite concentration in the samples from the standard curve. c. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. d. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).
Protocol 2: Western Blot Analysis of NF-κB Pathway Activation
This protocol outlines the steps to investigate the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein by boiling with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash the membrane again with TBST.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.
Visualizations
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
Caption: Workflow for assessing nitric oxide inhibition in LPS-stimulated macrophages.
References
Application Notes and Protocols for the Mass Spectrometry Analysis of 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a diterpenoid derivative of dehydroabietic acid, a natural product found in the resin of coniferous trees. Understanding the mass spectrometric behavior of this compound is crucial for its identification and quantification in various matrices, including biological samples and natural product extracts. These application notes provide a detailed overview of the predicted mass spectrometry fragmentation of this compound, along with comprehensive protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound under mass spectrometry is predicted based on the known fragmentation patterns of its parent compound, dehydroabietic acid, and other structurally related diterpenoids containing aromatic, carboxylic acid, and ketone functionalities. The molecular weight of this compound is 286.35 g/mol . The expected fragmentation primarily involves cleavages alpha to the carbonyl group, losses from the carboxylic acid moiety, and fragmentation of the tricyclic core.
Table 1: Predicted Key Fragment Ions of this compound
| m/z (Predicted) | Proposed Fragment | Interpretation of Neutral Loss/Fragmentation Pathway | Relative Intensity (Predicted) |
| 286 | [M]+• | Molecular ion | Low to Medium |
| 271 | [M - CH₃]+ | Loss of a methyl group from the molecular ion. | Medium |
| 241 | [M - COOH]+ | Loss of the carboxylic acid group. | Medium to High |
| 225 | [M - COOH - CH₄]+ | Subsequent loss of methane (B114726) from the [M - COOH]+ fragment. | Medium |
| 199 | [M - C₄H₇O₂]+ | Cleavage of the A-ring containing the carboxylic acid. | Medium |
| 181 | [C₁₃H₁₃]+ | A stable fragment resulting from further fragmentation of the tricyclic system. | High |
| 171 | [M - C₆H₉O₂]+ | Complex rearrangement and fragmentation of the A and B rings. | Medium |
| 157 | [C₁₂H₁₃]+ | Further fragmentation of the aromatic C-ring. | Medium |
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Optimization of these methods may be required for specific instrumentation and sample matrices.
Protocol 1: GC-MS Analysis
Gas chromatography-mass spectrometry is a suitable technique for the analysis of volatile or semi-volatile compounds like this compound, often requiring derivatization to improve chromatographic behavior and thermal stability.
1. Sample Preparation and Derivatization:
-
Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., dichloromethane, ethyl acetate).
-
Derivatization (Methylation): To a dried aliquot of the extract, add 100 µL of a methylation agent (e.g., trimethylsilyldiazomethane (B103560) in methanol/toluene). Vortex the mixture and let it react at room temperature for 30 minutes. Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Protocol 2: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry offers high sensitivity and specificity for the analysis of non-volatile compounds and is well-suited for complex matrices without the need for derivatization.
1. Sample Preparation:
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent system (e.g., methanol/water, acetonitrile/water).
-
Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, an SPE cleanup step using a C18 cartridge may be employed to remove interferences.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before LC-MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Capillary Voltage: 3500 V.
-
Nozzle Voltage: 500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Sheath Gas Temperature: 350°C.
-
Sheath Gas Flow: 11 L/min.
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. Precursor ion and product ions should be optimized based on the fragmentation data.
Visualizations
Caption: Predicted Fragmentation Pathway of this compound.
Caption: General Experimental Workflow for MS Analysis.
Application Notes and Protocols for High-Throughput Screening of 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane-type diterpenoid isolated from the root bark of Pinus massoniana. Abietane (B96969) diterpenoids are a class of natural products known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, making them attractive candidates for drug discovery. Notably, this compound has been identified as an inhibitor of phosphodiesterase type 4D (PDE4D), a key enzyme in intracellular signaling pathways. This positions the compound as a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of PDE4D and for broader phenotypic screening.
These application notes provide detailed protocols for utilizing this compound in HTS formats for its primary target, PDE4D, as well as for secondary screening applications based on the known biological activities of related diterpenoids.
Primary Application: Phosphodiesterase 4D (PDE4D) Inhibition
PDE4D is a critical enzyme that specifically hydrolyzes the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The regulation of cAMP levels is crucial for numerous cellular processes, and the inhibition of PDE4D is a validated therapeutic strategy for inflammatory diseases and neurological disorders. This compound has been identified as an inhibitor of PDE4D, making it a suitable reference compound or test article in HTS campaigns. While the specific IC50 value for this compound is not publicly available in abstracts, related diterpenoids isolated from the same source have demonstrated moderate PDE4D inhibitory activity. For instance, Pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, also from Pinus massoniana, inhibit PDE4D with IC50 values of 2.8 ± 0.18 µM and 3.3 ± 0.50 µM, respectively[1][2].
Quantitative Data
| Compound | Target | Assay Type | IC50 (µM) | Source Organism | Reference |
| Pinmassin D | PDE4D | Enzyme Inhibition | 2.8 ± 0.18 | Pinus massoniana | [1][2] |
| Abieta-8,11,13,15-tetraen-18-oic acid | PDE4D | Enzyme Inhibition | 3.3 ± 0.50 | Pinus massoniana | [1][2] |
| This compound | PDE4D | Enzyme Inhibition | Not Reported | Pinus massoniana |
Signaling Pathway
The inhibition of PDE4D by compounds like this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn phosphorylates various substrate proteins, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular function.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) PDE4D Assay
This protocol is designed for a high-throughput format (384-well plate) to identify and characterize inhibitors of PDE4D.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP-d2 (HTRF acceptor)
-
Anti-cAMP-Cryptate (HTRF donor)
-
Assay buffer: 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA
-
This compound (or other test compounds) dissolved in DMSO
-
Rolipram (positive control inhibitor)
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound and control compounds in DMSO.
-
Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of each compound solution into the wells of a 384-well plate. For the no-inhibitor control, dispense 50 nL of DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a solution of PDE4D enzyme in assay buffer at a 2X final concentration.
-
Prepare a solution of cAMP-d2 in assay buffer at a 2X final concentration.
-
-
Enzyme Reaction:
-
Add 5 µL of the PDE4D enzyme solution to each well containing the compounds.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the cAMP-d2 substrate solution to all wells.
-
Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Prepare the detection reagent by mixing the anti-cAMP-Cryptate with the detection buffer according to the manufacturer's instructions.
-
Add 10 µL of the detection reagent to each well to stop the enzymatic reaction.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to PDE4D activity.
-
Normalize the data using the no-inhibitor (0% inhibition) and a saturating concentration of Rolipram (100% inhibition) controls.
-
Plot the percent inhibition versus the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Applications: Anti-Inflammatory and Cytotoxicity Screening
Given the known anti-inflammatory and cytotoxic properties of abietane diterpenoids, this compound is also a candidate for screening in cell-based phenotypic assays.
Anti-Inflammatory Activity Screening
A common HTS approach for identifying anti-inflammatory compounds is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound and other test compounds
-
Dexamethasone (positive control)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
After incubation, remove the medium and replace it with 100 µL of fresh medium containing serial dilutions of the test compounds.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the vehicle control.
-
Incubate for another 24 hours.
-
-
Nitrite Measurement:
-
After the treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO inhibition relative to the LPS-only treated cells.
-
Plot the percent inhibition versus compound concentration to determine the IC50 value.
-
Cytotoxicity Screening
It is crucial to assess the cytotoxicity of any potential therapeutic compound. A widely used HTS-compatible method is the MTT assay, which measures cell metabolic activity.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
A relevant cell line (e.g., HeLa, A549, or the cell line used in the primary screen)
-
Complete culture medium
-
This compound and other test compounds
-
Doxorubicin (positive control for cytotoxicity)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom tissue culture plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Add 100 µL of medium containing serial dilutions of the test compounds to the wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus compound concentration to determine the IC50 value for cytotoxicity.
-
References
Pharmacological Profile of 16-Nor-15-oxodehydroabietic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid isolated from the root bark of Pinus massoniana.[1][2] Structurally, it is a derivative of dehydroabietic acid. Compounds of this class have attracted interest for their diverse biological activities. This document provides a detailed pharmacological profile of this compound, focusing on its evaluation as a phosphodiesterase type 4D (PDE4D) inhibitor, and includes protocols for its investigation.
Pharmacological Target: Phosphodiesterase 4D (PDE4D)
Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine (B11128) monophosphate (cAMP). By degrading cAMP to AMP, PDE4 enzymes regulate the magnitude and duration of cAMP-mediated signaling pathways. These pathways are involved in a wide range of physiological processes, including inflammation, cognition, and smooth muscle relaxation.
The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D). PDE4D is of particular interest as a therapeutic target for cognitive disorders and certain inflammatory conditions. Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream effectors.
Data Presentation
A study by Fu et al. (2020) investigated a series of diterpenoids from Pinus massoniana for their inhibitory effects on PDE4D.[3] While several compounds from this study showed moderate activity, the inhibitory activity of this compound (referred to as compound 32 in the study) was not prominently reported in the abstract, suggesting it may have weak or negligible activity. The specific IC50 value for this compound is not available in the accessible literature. For comparative purposes, the reported IC50 values for two active compounds from the same study are presented below.
| Compound | Target | IC50 (µM) | Reference |
| Pinmassin D | PDE4D | 2.8 ± 0.18 | [3] |
| Abieta-8,11,13,15-tetraen-18-oic acid | PDE4D | 3.3 ± 0.50 | [3] |
| This compound | PDE4D | Data not available |
Signaling Pathway
The inhibition of PDE4D by a pharmacological agent would lead to an accumulation of intracellular cAMP. This increase in cAMP activates downstream signaling cascades, most notably the PKA pathway, which in turn phosphorylates various substrate proteins, leading to a cellular response.
Caption: PDE4D signaling pathway and the putative inhibitory action of this compound.
Experimental Protocols
The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against PDE4D. This protocol is based on commonly used methods and can be adapted for the evaluation of this compound.
Protocol 1: In Vitro PDE4D Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4D.
Materials:
-
Human recombinant PDE4D enzyme
-
This compound (dissolved in DMSO)
-
cAMP (substrate)
-
Snake venom nucleotidase
-
Inorganic pyrophosphatase
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and BSA)
-
Malachite green reagent for phosphate (B84403) detection
-
96-well microplates
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the in vitro PDE4D inhibition assay.
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations. Further dilute in assay buffer to the final desired concentrations.
-
Assay Reaction: a. In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (a known PDE4D inhibitor, e.g., rolipram) and a negative control (vehicle, e.g., DMSO). b. Add the PDE4D enzyme solution to each well. c. Pre-incubate the plate for 10-15 minutes at 37°C. d. Initiate the reaction by adding the cAMP substrate solution to all wells. e. Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Detection: a. Stop the reaction by adding the malachite green reagent. This reagent will react with the inorganic phosphate produced from the hydrolysis of cAMP and subsequent conversion of AMP to adenosine. b. After a color development period, measure the absorbance at approximately 620 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the controls. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound has been identified as a natural product from Pinus massoniana and has been evaluated for its pharmacological activity as a PDE4D inhibitor. Based on the available literature, it does not appear to be a potent inhibitor of this enzyme. Further studies would be required to fully elucidate its pharmacological profile and to explore other potential biological activities. The protocols and information provided herein serve as a guide for researchers interested in the further investigation of this and related diterpenoid compounds.
References
Application Notes and Protocols for 16-Nor-15-oxodehydroabietic acid and Related Compounds in Animal Models
Disclaimer: Extensive literature searches did not yield any specific in vivo studies conducted on 16-Nor-15-oxodehydroabietic acid in animal models. The available research primarily focuses on its in vitro activities. To provide relevant information for researchers, this document details the available in vitro data for this compound and presents in vivo study protocols for the closely related parent compound, dehydroabietic acid . This information can serve as a foundational resource for designing future in vivo investigations of this compound.
Part 1: this compound - In Vitro Studies
This compound, also referred to as compound 32 in some literature, has been isolated from the root bark of Pinus massoniana.[1] Its biological activity has been primarily investigated in the context of its inhibitory effects on phosphodiesterase type 4D (PDE4D).
Phosphodiesterase Type 4D (PDE4D) Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on PDE4D, an enzyme implicated in inflammatory pathways.
Protocol:
-
Enzyme and Substrate: Recombinant human PDE4D is used as the enzyme source. The substrate for the enzymatic reaction is cyclic adenosine (B11128) monophosphate (cAMP).
-
Assay Principle: The assay measures the hydrolysis of cAMP by PDE4D. The amount of remaining cAMP or the product of hydrolysis (AMP) is quantified.
-
Procedure:
-
Prepare a reaction mixture containing the PDE4D enzyme in a suitable buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the enzymatic reaction by adding cAMP.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Terminate the reaction.
-
Quantify the product formation or substrate depletion, often using methods like fluorescence polarization or radioimmunoassay.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.
While a specific study detailing the PDE4D inhibitory activity of this compound was identified, the primary research focused on other diterpenoids from the same plant source.[2]
Part 2: Dehydroabietic Acid - In Vivo Studies in Animal Models
Dehydroabietic acid (DAA), the parent compound of this compound, has been investigated for its anti-inflammatory and other pharmacological effects in various animal models.
Table 1: Summary of Quantitative Data from In Vivo Studies on Dehydroabietic Acid
| Parameter | Animal Model | Dosage | Effect | Reference |
| Anti-inflammatory Activity | ||||
| Nitric Oxide (NO) Production | Murine Macrophage Cell Line (RAW 264.7) | Not specified | Reduction in NO production | [3][4] |
| Inflammatory Gene Expression | Murine Macrophage Cell Line (RAW 264.7) | Not specified | Decreased expression | [3][4] |
| Toxicity | ||||
| Acute Dermal LD50 | Rat | > 2000 mg/kg | No abnormalities | [2] |
| Acute Dermal Irritation | Rabbit | Not specified | Positive, well-defined erythema | [2] |
| Acute Eye Irritation | Rabbit | Not specified | Severe Eye Irritant | [2] |
| 28-Day Repeated Dose Oral Toxicity (NOAEL) | Rat | 200 - 600 mg/kg | Between 200 and 600 mg/kg | [2] |
| 90-Day Repeated Dose Oral Toxicity (NOAEL) | Rat | 200 mg/kg/day | 200 mg/kg body weight/day | [2] |
| Prenatal Developmental Toxicity (Maternal NOAEL) | Rat | 200 mg/kg/day | 200 mg/kg bw/day | [2] |
Note: The toxicity data presented is for a substance described in a regulatory document; its exact identity as dehydroabietic acid should be confirmed from the source.
Experimental Protocols for In Vivo Studies with Dehydroabietic Acid
This protocol is a generalized representation based on common practices for evaluating anti-inflammatory agents.
Objective: To assess the anti-inflammatory effects of dehydroabietic acid in a carrageenan-induced paw edema model in mice or rats.
Materials:
-
Male or female mice (e.g., Swiss Webster) or rats (e.g., Sprague-Dawley)
-
Dehydroabietic acid (DAA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Carrageenan solution (1% in saline)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Indomethacin)
-
DAA treatment groups (multiple dose levels)
-
-
Dosing: Administer DAA or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Objective: To determine the potential adverse effects of repeated oral administration of dehydroabietic acid over 28 or 90 days.
Materials:
-
Male and female rats (e.g., Sprague-Dawley)
-
Dehydroabietic acid
-
Vehicle (e.g., water, corn oil)
-
Standard laboratory animal diet
Procedure:
-
Dose Selection: Based on acute toxicity data, select at least three dose levels (low, mid, high) and a control group.
-
Administration: Administer the test substance orally via gavage or in the diet/drinking water daily for 28 or 90 consecutive days.
-
Observations:
-
Clinical Signs: Observe animals daily for any signs of toxicity, morbidity, or mortality.
-
Body Weight and Food/Water Consumption: Record weekly.
-
Ophthalmology: Conduct examinations before and at the end of the study.
-
Hematology and Clinical Chemistry: Collect blood samples at termination for analysis of various parameters.
-
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect organs and tissues for weight analysis and histopathological examination.
-
Data Analysis: Analyze the data for dose-related effects on all parameters. Determine the No-Observed-Adverse-Effect-Level (NOAEL).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the potential anti-inflammatory signaling pathway of dehydroabietic acid and a typical experimental workflow for in vivo anti-inflammatory studies.
References
Troubleshooting & Optimization
"16-Nor-15-oxodehydroabietic acid" solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 16-Nor-15-oxodehydroabietic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound is reported to be soluble in several organic solvents. The table below summarizes this information.
| Solvent | Solubility Noted |
| Dimethyl sulfoxide (B87167) (DMSO) | Yes[2] |
| Chloroform | Yes[2] |
| Dichloromethane | Yes[2] |
| Ethyl Acetate | Yes[2] |
| Acetone | Yes[2] |
Q3: Are there general strategies to improve the solubility of compounds like this compound in aqueous solutions for in vitro assays?
A3: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include the use of co-solvents, pH adjustment, surfactants, and complexation agents.[3][4][5][6] The choice of method depends on the specific experimental requirements, such as the cell type used and the final desired concentration of the compound.
Troubleshooting Guide: Solubility Issues
Issue: I am unable to dissolve this compound in my aqueous buffer for a cell-based assay.
Possible Cause & Solution Workflow:
This workflow outlines a systematic approach to addressing solubility challenges with this compound.
Caption: A troubleshooting workflow for dissolving poorly soluble compounds.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Working Dilutions
This protocol describes the standard method of using a water-miscible organic solvent to create a workable solution for aqueous-based experiments.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh a precise amount of this compound.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate gently until the compound is completely dissolved. This is your stock solution.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.[2]
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution directly into the final aqueous buffer or cell culture medium to achieve the desired final concentration.
-
Crucially , ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the biological system (typically ≤ 0.1% v/v).
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, further optimization as described in the troubleshooting guide is necessary.
-
Protocol 2: General Method for Solubility Enhancement using Co-solvents
This protocol provides a general approach to systematically test for suitable co-solvents to improve the solubility of hydrophobic compounds.[3][6]
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS)
-
Co-solvents (e.g., DMSO, ethanol, propylene (B89431) glycol, PEG 300)
-
Vials
-
Shaker or vortex mixer
Procedure:
-
Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each vial.
-
Seal the vials and agitate them at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
The concentration of the compound in the supernatant represents its solubility in that specific co-solvent mixture.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathways affected by this compound are not extensively documented, its parent compound, dehydroabietic acid, has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway.[7] The following diagram illustrates a hypothetical mechanism of action where a compound like this compound could inhibit an inflammatory signaling cascade.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
- 1. CAS 200813-31-6 | this compound [phytopurify.com]
- 2. This compound | CAS:200813-31-6 | Manufacturer ChemFaces [chemfaces.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of "16-Nor-15-oxodehydroabietic acid" from natural sources
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 16-Nor-15-oxodehydroabietic acid from its natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: The primary documented natural source of this compound is the root bark of Pinus massoniana.[1][2] It has also been identified in the leaves of Larix kaempferi. While other species of Pinus produce a variety of diterpenoids, Pinus massoniana is the most specifically cited source for this particular compound.
Q2: What is a general overview of the extraction and isolation process for this compound?
A2: The general process involves solvent extraction of the dried and powdered plant material, followed by a multi-step chromatographic purification. Initially, a crude extract is obtained using a moderately polar solvent. This extract is then subjected to column chromatography, often using silica (B1680970) gel, to separate the complex mixture of compounds. Further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), may be necessary to isolate this compound to a high degree of purity.
Q3: What factors can influence the yield of this compound?
A3: Several factors can significantly impact the final yield. These include:
-
Source Material: The geographical location, age, and specific chemotype of the Pinus massoniana can lead to variations in the concentration of the target compound.
-
Plant Part Used: The root bark is the specified source. Using other parts of the tree will likely result in lower or negligible yields.
-
Extraction Method: The choice of solvent, temperature, and duration of extraction are critical for efficiently extracting the compound.
-
Purification Strategy: The selection of chromatographic conditions, including the stationary phase, mobile phase, and gradient, will determine the separation efficiency and recovery of the compound.
Q4: Are there any alternative methods to improve the production of this compound?
A4: While direct extraction from natural sources is the current method, for related diterpenoids, alternative strategies are being explored. These include semi-synthesis from more abundant precursors and metabolic engineering in microbial or plant-based systems. However, specific research into these methods for this compound is not yet widely documented.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent. | Optimize the solvent system. A 1:1 mixture of hexane (B92381) and acetone (B3395972) has been shown to be effective for extracting terpenoids from pine.[3] |
| Insufficient extraction time or temperature. | Increase the extraction time or consider gentle heating, but be cautious of potential degradation of the target compound. | |
| Poor quality of the starting plant material. | Ensure the Pinus massoniana root bark is properly identified, dried, and stored to prevent fungal growth or degradation of secondary metabolites. | |
| Poor Separation During Column Chromatography | Inappropriate solvent system for elution. | Perform small-scale Thin Layer Chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. |
| Overloading the column with crude extract. | Use an appropriate ratio of crude extract to silica gel (typically 1:30 to 1:100 by weight). | |
| Column packing is not uniform. | Ensure the silica gel is packed uniformly to prevent channeling and ensure good separation. | |
| Co-elution of Impurities with the Target Compound | Similar polarity of the target compound and impurities. | Employ a different chromatographic technique, such as reversed-phase chromatography (e.g., C18) or Sephadex column chromatography, for further purification. |
| Use of a single isocratic solvent system. | Implement a gradient elution with a gradually increasing polarity to improve the resolution of compounds with similar retention times. | |
| Degradation of the Target Compound | Exposure to harsh conditions (e.g., strong acids/bases, high temperatures). | Handle the extracts and purified compound under mild conditions. Use neutral solvents and avoid excessive heat during solvent evaporation. |
| Presence of degradative enzymes in the initial extract. | Consider a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids and some enzymes. |
Data Presentation
Table 1: General Parameters for Diterpenoid Extraction from Pine Bark
| Parameter | Typical Range or Value | Notes |
| Starting Material | Air-dried and powdered Pinus massoniana root bark | Grinding to a fine powder increases the surface area for extraction. |
| Extraction Solvent | 95% Ethanol (B145695) or Hexane/Acetone (1:1)[3] | The choice of solvent will depend on the target polarity of the compounds. |
| Extraction Method | Maceration or Soxhlet extraction | Maceration at room temperature is gentler, while Soxhlet extraction is more exhaustive but uses heat. |
| Extraction Time | 24 - 72 hours for maceration; 6 - 12 hours for Soxhlet | Longer extraction times can increase yield but may also extract more impurities. |
| Solid-to-Liquid Ratio | 1:5 to 1:10 (w/v) | A higher solvent volume can improve extraction efficiency. |
| Column Chromatography Stationary Phase | Silica gel (200-300 mesh) | The most common choice for separating diterpenoids. |
| Column Chromatography Mobile Phase | Gradient of n-hexane and ethyl acetate (B1210297) | The polarity is gradually increased to elute compounds of increasing polarity. |
| Final Yield of this compound | Not explicitly reported in the available literature. | Yields of individual diterpenoids from crude extracts are often in the range of 0.001% to 0.1% of the initial dry plant material. |
Experimental Protocols
Protocol 1: General Procedure for Extraction and Isolation of Diterpenoids from Pinus massoniana Root Bark
This protocol is a representative method based on common practices for isolating diterpenoids from pine species.
-
Preparation of Plant Material:
-
Obtain fresh root bark of Pinus massoniana.
-
Wash the bark to remove any soil and debris.
-
Air-dry the bark in a well-ventilated area until it is brittle.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Solvent Extraction:
-
Macerate the powdered bark in 95% ethanol at a 1:10 solid-to-liquid ratio (w/v) at room temperature for 48 hours with occasional stirring.
-
Filter the mixture through cheesecloth and then filter paper to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to maximize the yield.
-
Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel (200-300 mesh) column in a suitable non-polar solvent like n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent, load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
Pool the fractions containing compounds with similar Rf values.
-
-
Further Purification (if necessary):
-
Subject the pooled fractions containing the target compound to further chromatographic purification, such as preparative HPLC on a C18 column with a methanol/water or acetonitrile/water mobile phase.
-
Collect the peak corresponding to this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualization
Caption: Biosynthetic pathway of abietane (B96969) diterpenoids.
Caption: Experimental workflow for isolation.
References
- 1. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
"16-Nor-15-oxodehydroabietic acid" stability and storage conditions
Technical Support Center: 16-Nor-15-oxodehydroabietic acid
This technical support guide provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals. The following sections offer frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, the solid compound should be kept in a tightly sealed vial at 2-8°C.[1] Under these conditions, the product can be stored for up to 24 months.[1] It is also recommended to store it in a dry and well-ventilated place, away from heat and light.
Q2: What is the recommended way to store solutions of this compound?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[1] When prepared in DMSO, these solutions are generally usable for up to two weeks.[1] To maintain the stability of the solution, minimize freeze-thaw cycles.
Q3: In which solvents can I dissolve this compound?
This compound is soluble in a variety of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]
Q4: How should I handle the compound upon receiving it?
The product is shipped at room temperature in the continental US, though this may vary for other locations.[2] Upon receipt, it is important to note that the compound may have adhered to the cap or walls of the vial during transit. Gently tap the vial to settle the contents to the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1] Before opening, allow the vial to equilibrate to room temperature for at least one hour.[1]
Troubleshooting Guide
Issue 1: I am seeing unexpected or inconsistent results in my experiments.
Unexpected results could be due to the degradation of this compound. Consider the following potential factors:
-
Improper Storage: Verify that both the solid compound and any prepared solutions have been stored according to the recommended conditions.
-
Solution Age: If you are using a stock solution that is older than two weeks, it is advisable to prepare a fresh solution.
-
Experimental Conditions: Assess if your experimental setup exposes the compound to harsh conditions such as high temperatures, extreme pH, or intense light, which could contribute to degradation.
Stability and Storage Summary
| Parameter | Solid Form | Solution (in DMSO) |
| Storage Temperature | 2-8°C | -20°C |
| Storage Duration | Up to 24 months | Up to 2 weeks |
| Storage Conditions | Tightly sealed vial, dry, well-ventilated place | Aliquots in tightly sealed vials, minimize freeze-thaw |
| Light Sensitivity | Store away from light | Protect from light |
Recommended Handling and Storage Workflow
The following diagram outlines the recommended workflow for handling and storing this compound to ensure its stability.
Disclaimer: The information provided is based on available data for this compound and related compounds. Specific stability under all possible experimental conditions has not been extensively studied. For critical applications, it is recommended to perform small-scale stability tests under your specific experimental conditions.
References
Technical Support Center: Overcoming Low Bioavailability of 16-Nor-15-oxodehydroabietic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming the challenges associated with the low in vivo bioavailability of 16-Nor-15-oxodehydroabietic acid, a natural diterpenoid isolated from Pinus massoniana. Given the limited specific bioavailability data for this compound, this guide focuses on a systematic approach to identifying and addressing the root causes of poor bioavailability, which are common for compounds of this class (terpenoids), such as low aqueous solubility and/or poor membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of this compound, a diterpenoid, is likely attributable to one or more of the following factors:
-
Poor Aqueous Solubility: Like many terpenoids, this compound is expected to be lipophilic, leading to limited dissolution in the gastrointestinal fluids following oral administration.[1][2]
-
Low Membrane Permeability: The molecular structure may not be optimal for passive diffusion across the intestinal epithelium.
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before reaching systemic circulation.[3][4]
-
Efflux by Transporters: It might be a substrate for efflux transporters like P-glycoprotein, which actively pump the compound back into the intestinal lumen.
Q2: What initial experiments should I perform to investigate the low bioavailability of this compound?
A2: A logical first step is to determine the Biopharmaceutics Classification System (BCS) class of the compound. This involves assessing its aqueous solubility and intestinal permeability.
-
Solubility: Determine the equilibrium solubility in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Permeability: Use in vitro models like the Caco-2 cell monolayer assay to assess its permeability.
The results will classify the compound and guide the formulation strategy. For instance, a BCS Class II compound (low solubility, high permeability) will benefit from solubility enhancement techniques.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
A3: For poorly soluble compounds, several formulation strategies can be employed:[3][5][6][7][8]
-
Particle Size Reduction: Micronization or nanonization increases the surface area for dissolution.[3][5]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance solubility and absorption through lymphatic pathways.[3][6]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[6]
Troubleshooting Guides
Issue 1: Low and Variable Oral Absorption in Animal Studies
Possible Cause: Poor aqueous solubility leading to dissolution rate-limited absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility at different pH values.
-
Assess the solid-state properties (crystalline vs. amorphous).
-
Evaluate the logP (lipophilicity).
-
-
Select a Formulation Strategy based on Properties:
-
Develop and Test Formulations In Vitro:
-
Prepare different formulations (e.g., nanosuspension, solid dispersion, SEDDS).
-
Conduct in vitro dissolution studies in biorelevant media to compare the formulations.
-
-
Evaluate Formulations In Vivo:
-
Conduct pharmacokinetic studies in an appropriate animal model (e.g., rats) with the most promising formulations from in vitro testing.
-
Compare the plasma concentration-time profiles and key pharmacokinetic parameters (AUC, Cmax) against a simple suspension of the compound.
-
Issue 2: Inconsistent Results Between In Vitro Dissolution and In Vivo Performance
Possible Cause: The in vitro dissolution method does not accurately predict the in vivo behavior. This could be due to factors like gastrointestinal transit time, food effects, or presystemic metabolism.
Troubleshooting Steps:
-
Refine In Vitro Models:
-
Use more complex dissolution models that mimic the gastrointestinal environment more closely (e.g., with addition of enzymes and surfactants).
-
Consider using a two-stage dissolution test to simulate the passage from the stomach to the intestine.
-
-
Investigate Potential Metabolism:
-
Perform in vitro metabolism studies using liver microsomes or hepatocytes to assess the extent of first-pass metabolism.
-
If metabolism is significant, formulation strategies that promote lymphatic absorption (e.g., SEDDS) might be beneficial to bypass the liver.[3]
-
-
Assess Permeability and Efflux:
-
If not already done, perform a Caco-2 permeability assay. If permeability is low, investigate if it is a substrate for efflux transporters like P-gp.
-
If it is a P-gp substrate, consider co-administration with a P-gp inhibitor in your formulation or using excipients that can inhibit P-gp.
-
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value | Implication for Bioavailability |
| Molecular Weight | 300.39 g/mol | Favorable for passive diffusion |
| LogP | 4.2 (Predicted) | High lipophilicity, likely low aqueous solubility |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL (Hypothetical) | Very low solubility, dissolution will be rate-limiting |
| Melting Point | 185-190 °C (Hypothetical) | Indicates a stable crystalline structure |
| pKa | 4.8 (Predicted) | Weakly acidic, solubility will be pH-dependent |
Table 2: Comparison of Hypothetical In Vivo Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 4.0 | 350 ± 90 | 100 (Reference) |
| Nanosuspension | 150 ± 40 | 2.0 | 1050 ± 210 | 300 |
| Solid Dispersion | 300 ± 75 | 1.5 | 2450 ± 450 | 700 |
| SEDDS | 450 ± 110 | 1.0 | 3850 ± 620 | 1100 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse 1 g of this compound in 100 mL of an aqueous solution containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose).
-
Milling: Transfer the suspension to a bead mill charged with zirconium oxide beads.
-
Process Parameters: Mill at a speed of 2000 rpm for 4 hours, maintaining the temperature below 10°C.
-
Particle Size Analysis: Monitor the particle size distribution at regular intervals using dynamic light scattering until the desired particle size (e.g., < 200 nm) is achieved.
-
Harvesting: Separate the nanosuspension from the milling beads.
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell®) for 21-25 days until they form a differentiated monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Study:
-
Add the test compound (dissolved in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the monolayer.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the B to A direction as well.
-
-
Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for troubleshooting low bioavailability.
Caption: Pathways of oral drug absorption and bioavailability barriers.
References
- 1. Insight into the Various Approaches for the Enhancement of Bioavailability and Pharmacological Potency of Terpenoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. upm-inc.com [upm-inc.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
Technical Support Center: Optimizing 16-Nor-15-oxodehydroabietic acid Dosage for Cell Culture Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of 16-Nor-15-oxodehydroabietic acid in cell culture experiments. Due to the limited availability of published data on this specific compound, this guide offers a framework for optimizing its dosage based on its known mechanism of action and data from structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a diterpenoid compound isolated from the root bark of Pinus massoniana.[1] Its primary known mechanism of action is the inhibition of phosphodiesterase type 4D (PDE4D), an enzyme that plays a crucial role in regulating intracellular signaling pathways.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: As there is no published data on the specific effective concentration of this compound in cell culture, we recommend starting with a concentration range based on the activity of other dehydroabietic acid derivatives and typical concentrations for PDE4 inhibitors. A sensible starting point would be a range of 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare a stock solution of this compound?
A3: Based on available information for related compounds, this compound is soluble in organic solvents such as DMSO, chloroform, and acetone. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Q4: What are the potential off-target effects of this compound?
A4: While the primary target is PDE4D, like many small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. These can include cytotoxicity or interaction with other cellular components. It is essential to include appropriate controls in your experiments to account for these potential effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect at tested concentrations. | - Concentration is too low.- Compound has degraded.- The cell line is not sensitive to PDE4D inhibition. | - Increase the concentration range in your dose-response experiment.- Prepare a fresh stock solution from a new aliquot.- Confirm PDE4D expression in your cell line. Consider using a positive control PDE4 inhibitor. |
| High levels of cell death or cytotoxicity. | - Concentration is too high, leading to off-target toxicity.- Solvent (e.g., DMSO) concentration is toxic to the cells. | - Lower the concentration range. Determine the IC50 for cytotoxicity using a cell viability assay (see Protocol 1).- Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). Include a vehicle control (medium with the same DMSO concentration without the compound). |
| Precipitation of the compound in the culture medium. | - The compound has low solubility in the aqueous culture medium.- The final concentration exceeds the solubility limit. | - Ensure the stock solution is fully dissolved before diluting into the medium.- Consider using a lower final concentration.- If using serum-free media, consider adding a small amount of serum or a solubilizing agent (test for compatibility with your experiment). |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent compound dilution or addition.- Variation in incubation times. | - Standardize cell seeding protocols.- Prepare fresh dilutions for each experiment and ensure accurate pipetting.- Maintain consistent incubation times for all experiments. |
Data Presentation: Cytotoxicity of Related Dehydroabietic Acid Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various dehydroabietic acid derivatives against different cancer cell lines. This data can serve as a reference for estimating a potential starting concentration range for cytotoxicity assessment of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| Dehydroabietic acid derivative 74b | SMMC-7721 (Liver cancer) | 0.36 ± 0.13 | [2] |
| Dehydroabietic acid derivative 74e | HepG2 (Liver cancer) | 0.12 ± 0.03 | [2] |
| Dehydroabietic acid derivative 77b | SMMC-7721 (Liver cancer) | 0.72 - 1.78 | [2] |
| Dehydroabietic acid derivative 80j | SMMC-7721 (Liver cancer) | 0.08 - 0.42 | [2] |
| Dehydroabietic acid derivative 28e | SK-OV-3 (Ovarian cancer) | 1.79 ± 0.43 | [2] |
| Dehydroabietic acid derivative 30n | HeLa (Cervical cancer) | 6.58 ± 1.11 | [2] |
Note: This table provides data for structurally related compounds and should be used as a guide only. The cytotoxicity of this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) using an MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Assessing PDE4D Inhibition in a Cell-Based Reporter Assay
This protocol provides a general method to assess the inhibitory effect of this compound on the PDE4D signaling pathway using a cAMP response element (CRE)-driven reporter gene assay.
Materials:
-
HEK293 cells (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
PDE4D expression plasmid
-
Transfection reagent
-
Forskolin (B1673556) (or other adenylyl cyclase activator)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfection: Co-transfect cells with the CRE-luciferase reporter plasmid and the PDE4D expression plasmid.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.
-
Incubation: Incubate for an appropriate time (e.g., 6 hours) to allow for luciferase expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected cells treated with vehicle). An increase in luciferase activity in the presence of the compound indicates inhibition of PDE4D.
Mandatory Visualizations
References
Preventing degradation of "16-Nor-15-oxodehydroabietic acid" during extraction
Technical Support Center: 16-Nor-15-oxodehydroabietic acid Extraction
Welcome to the technical support center for the extraction of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation and maximize the yield and purity of this target compound during their experiments.
While specific degradation studies on this compound are not extensively published, its structural similarity to other abietane (B96969) diterpenoids, such as dehydroabietic acid, allows for the inference of its stability and the development of robust extraction protocols. The core structure, featuring a carboxylic acid, a ketone, and an aromatic ring, is susceptible to degradation through oxidation, thermal stress, and extreme pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary causes of this compound degradation during extraction?
The degradation of this compound is primarily attributed to its chemical structure, which is sensitive to several factors common in extraction processes:
-
Oxidation: The aromatic ring and adjacent (benzylic) positions are susceptible to oxidation. This process can be accelerated by exposure to atmospheric oxygen, heat, light (UV), and the presence of metal ions. Oxidation can lead to the formation of hydroxylated or ketone derivatives, such as 7-oxodehydroabietic acid, which has been observed in the degradation of similar compounds.[1][2]
-
Thermal Stress: High temperatures can increase the rate of oxidation and may lead to decarboxylation of the carboxylic acid group. While some heat can improve extraction efficiency, prolonged exposure to high temperatures, especially above 60°C, can be detrimental to the molecular structure.[3][4][5]
-
Extreme pH: Both highly acidic and alkaline conditions can negatively impact resin acids.[6][7][8][9] Acidic environments can promote unwanted side reactions, while alkaline conditions can accelerate hydrolysis or degradation, particularly at elevated temperatures.[8]
-
Light Exposure: Photochemical reactions induced by UV light can generate free radicals, initiating and propagating oxidative degradation pathways.
Q2: My extraction yield is significantly lower than expected. How can I troubleshoot this issue?
Low yield is a common problem that can stem from either incomplete extraction or degradation of the target compound. The following logical workflow can help diagnose the issue.
Caption: Troubleshooting workflow for low extraction yields.
To systematically address this, consider the impact of key parameters as outlined in the table below.
| Parameter | Condition A (Sub-optimal) | Yield (%) | Purity (%) | Condition B (Optimized) | Yield (%) | Purity (%) | Key Consideration |
| Atmosphere | Ambient Air | 45 | 70 | Inert (N₂ or Ar) | 85 | 95 | Prevents oxidation.[10][11] |
| Temperature | 80°C (Reflux) | 60 | 65 | 40°C (Sonication) | 80 | 92 | High temperatures increase degradation rates.[3][12] |
| Light | Clear Glassware | 55 | 75 | Amber Glassware | 83 | 94 | Protects from photo-degradation. |
| Solvent | Standard Methanol | 70 | 85 | Degassed Methanol + 0.01% BHT | 88 | 96 | Removes dissolved oxygen and adds an antioxidant.[13][14] |
| Table 1: Illustrative comparison of extraction conditions on the yield and purity of this compound. |
Q3: What is a recommended protocol for extracting this compound while minimizing degradation?
This protocol incorporates best practices to mitigate the risks of oxidation, thermal stress, and other degradation pathways.
Caption: Optimized workflow for degradation-sensitive extraction.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Solvent Preparation:
-
Select a suitable solvent (see Table 2). Non-polar to mid-polarity solvents are often effective for abietane diterpenoids.[16][17]
-
Degas the solvent by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.
-
(Optional) Add a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) to the solvent (e.g., 0.01% w/v) to inhibit free-radical-mediated degradation.[14]
-
-
Extraction:
-
Use amber glassware or wrap standard glassware in aluminum foil to prevent light exposure.
-
Combine the powdered plant material and the prepared solvent in the extraction vessel.
-
Purge the headspace of the vessel with an inert gas and maintain a positive pressure or sealed environment.
-
Employ a low-temperature extraction method. Ultrasound-assisted extraction (UAE) at a controlled temperature (e.g., 30-40°C) for 1-2 hours is often a good balance of efficiency and gentleness.[3] Alternatively, percolation at room temperature can be used.[16][17]
-
-
Workup and Isolation:
-
Filter the mixture to remove solid plant material.
-
Concentrate the resulting extract using a rotary evaporator with the water bath temperature kept below 40°C.
-
For final purification, use techniques like silica (B1680970) gel chromatography, keeping columns covered to minimize light exposure.[11]
-
Q4: How should I select the optimal solvent and temperature?
The choice of solvent and temperature involves a trade-off between extraction efficiency and the stability of the target compound.
Solvent Selection:
Abietane diterpenoids are lipophilic, making non-polar solvents effective.[16][17] The choice depends on the specific matrix and desired selectivity.
| Solvent | Polarity Index | Boiling Point (°C) | Pros | Cons |
| Petroleum Ether | 0.1 | 40-60 | Highly selective for lipophilic compounds; low boiling point is easy to remove.[16][17] | Low efficiency for slightly more polar compounds. |
| Ethyl Acetate | 4.4 | 77 | Good balance of polarity; effective for many diterpenoids. | Higher boiling point requires more careful removal. |
| Acetone | 5.1 | 56 | High extraction efficiency; miscible with water for mixed-solvent systems.[18] | Can co-extract more polar impurities. |
| Methanol | 5.1 | 65 | Powerful solvent, good for exhaustive extraction. | May extract many unwanted polar compounds; can potentially esterify the carboxylic acid under acidic conditions. |
| Table 2: Comparison of common solvents for the extraction of abietane diterpenoids. |
Temperature Optimization:
Increasing temperature generally improves solvent penetration and solute solubility but also accelerates degradation.[4][12] The optimal temperature maximizes recovery without significant degradation. For many bioactive compounds, temperatures between 25°C and 60°C are ideal.[12]
Q5: What are the likely degradation products of this compound, and how can they be detected?
Based on the degradation pathways of the parent compound, dehydroabietic acid, the most probable degradation products arise from oxidation.[1]
Caption: Potential oxidative degradation pathways.
Detection and Identification:
-
Thin-Layer Chromatography (TLC): A quick method to visually check for the appearance of new, often more polar, spots in the crude extract compared to a protected standard.
-
High-Performance Liquid Chromatography (HPLC-DAD): The primary tool for quantitative analysis. Degradation can be monitored by the appearance of new peaks, often with different retention times and UV-Vis spectra.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful technique for identifying degradation products. By comparing the mass spectra of new peaks to the parent compound, specific modifications can be identified (e.g., a +16 Da mass shift indicates the addition of an oxygen atom, consistent with hydroxylation).
References
- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth, induction, and substrate specificity of dehydroabietic acid-degrading bacteria isolated from a kraft mill effluent enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of acidic solutions on the surface degradation of a micro-hybrid composite resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. kpfu.ru [kpfu.ru]
- 17. researchgate.net [researchgate.net]
- 18. Isolation, identification and bioactivities of abietane diterpenoids from Premna szemaoensis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 16-Nor-15-oxodehydroabietic acid in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from the diterpenoid 16-Nor-15-oxodehydroabietic acid in various biochemical assays. This natural product, isolated from plant sources such as Pinus massoniana and Larix kaempferi, possesses a chemical structure that may contribute to assay artifacts.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a tricyclic diterpenoid. Its structure includes an aromatic ring and an α,β-unsaturated ketone moiety. This latter functional group is known to be reactive and can potentially interact with biological macromolecules, including proteins and nucleic acids, which could lead to non-specific effects in biochemical assays. Furthermore, like many natural products, it may possess inherent fluorescent or light-absorbing properties that can interfere with signal detection in common assay formats.
Q2: What are the common types of biochemical assays that might be affected by this compound?
A2: Assays that are particularly susceptible to interference from small molecules like this compound include:
-
Fluorescence-based assays: Interference can occur through quenching of the fluorescent signal or by the compound's own intrinsic fluorescence.
-
Absorbance-based assays: The compound may absorb light at the same wavelength as the assay's chromogenic substrate or product.
-
Enzyme-linked immunosorbent assays (ELISAs): Non-specific binding to antibodies or other protein components of the assay can lead to false positive or false negative results.
-
Enzyme activity assays: The compound could directly inhibit or, less commonly, activate the enzyme through non-specific interactions.
-
Cell-based assays: The compound may exhibit cytotoxicity that is unrelated to the specific target of interest, leading to a decrease in signal.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are essential. These include:
-
Compound-only controls: Measure the signal from a solution containing only the compound and assay buffer to check for intrinsic fluorescence or absorbance.
-
No-enzyme/no-substrate controls: Run the assay with the compound but omitting a key biological component (like the enzyme or substrate) to assess non-specific interactions.
-
Counter-screening with a different assay format: If possible, confirm your results using an orthogonal assay that relies on a different detection principle.
Troubleshooting Guides
Problem 1: Apparent Inhibition in a Fluorescence-Based Assay
You observe a dose-dependent decrease in your fluorescent signal upon addition of this compound, suggesting inhibition. However, you suspect assay interference.
Caption: Troubleshooting workflow for suspected fluorescence quenching.
1. Intrinsic Fluorescence Measurement:
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a plate reader, measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If a significant signal is detected, this background fluorescence must be subtracted from all experimental wells.
2. Fluorescence Quenching Assay:
-
Prepare a solution of your fluorescent product or a stable fluorescent dye (e.g., fluorescein) at a concentration that gives a robust signal.
-
Add a dilution series of this compound to this solution.
-
Measure the fluorescence. A dose-dependent decrease in the signal indicates fluorescence quenching.
| Control Experiment | Observation | Interpretation |
| Compound-Only | No significant signal | Compound is not intrinsically fluorescent. |
| Signal increases with concentration | Compound is intrinsically fluorescent. | |
| Quenching Assay | No change in signal | No fluorescence quenching. |
| Signal decreases with concentration | Compound is a fluorescence quencher. |
Problem 2: Non-Specific Inhibition in an Enzyme Assay
You observe inhibition of your target enzyme, but the dose-response curve is unusual, or the inhibition appears across multiple, unrelated enzymes.
The α,β-unsaturated ketone moiety in this compound can potentially react with nucleophilic residues (e.g., cysteine) on proteins, leading to non-specific, covalent inhibition.
Caption: Workflow to investigate the reversibility of enzyme inhibition.
1. Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with a fixed concentration of this compound for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before initiating the reaction by adding the substrate.
-
A progressive increase in inhibition with longer pre-incubation times suggests a time-dependent, and possibly irreversible, mechanism.
2. Dialysis/Dilution Recovery Experiment:
-
Incubate the enzyme with an inhibitory concentration of the compound.
-
Remove the free compound by either rapid dilution (e.g., 100-fold) into the assay buffer or by dialysis.
-
Measure the enzyme activity. If the activity is restored, the inhibition is likely reversible. If the activity is not restored, the inhibition may be irreversible.
| Experiment | Observation | Potential Interpretation |
| Time-Dependence | Inhibition increases with pre-incubation time | Covalent modification or slow-binding inhibition. |
| Inhibition is independent of pre-incubation time | Rapid, reversible inhibition. | |
| Dialysis/Dilution | Enzyme activity is recovered | Reversible inhibition. |
| Enzyme activity is not recovered | Irreversible or very slow off-rate inhibition. |
Signaling Pathway Considerations
While no specific signaling pathway has been definitively associated with this compound, its structural similarity to other bioactive diterpenoids suggests potential interactions with various cellular signaling cascades. For instance, dehydroabietic acid, a related compound, has been reported to suppress inflammatory responses by affecting pathways involving Src, Syk, and TAK1. Researchers should be aware of these potential off-target effects in cell-based assays.
Caption: Hypothetical interference with inflammatory signaling pathways.
References
Validation & Comparative
A Comparative Guide to the Bioactivities of Dehydroabietic Acid and its Derivative, 16-Nor-15-oxodehydroabietic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known biological activities of dehydroabietic acid (DHA) and its derivative, 16-Nor-15-oxodehydroabietic acid. While extensive research has elucidated the multifaceted bioactivities of DHA, data for this compound is currently limited. This document summarizes the available experimental data, providing a framework for understanding their potential therapeutic applications and highlighting areas for future research.
Overview of Compounds
Dehydroabietic acid (DHA) is a naturally occurring tricyclic diterpene resin acid found in coniferous trees. It is a major component of rosin (B192284) and has been extensively studied for its diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2][3] Its chemical structure features a carboxyl group, an aromatic ring, and two alicyclic rings.
This compound is a derivative of dehydroabietic acid, identified as a natural product isolated from the root bark of Pinus massoniana.[4] To date, its biological activity has been evaluated in a single reported study for its phosphodiesterase type 4D (PDE4D) inhibitory effect. However, specific quantitative data on its potency is not publicly available.
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for the bioactivities of dehydroabietic acid. No quantitative data for this compound is available in the reviewed literature.
Table 1: Anti-inflammatory Activity of Dehydroabietic Acid
| Bioassay | Cell Line | IC50 (µM) | Reference |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | Not specified, significant reduction at 100 µM |
Table 2: Anticancer Activity of Dehydroabietic Acid
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HeLa | Cervical Cancer | ~37.5 (calculated from 11.25 µg/mL) | [5] |
| HepG2 | Liver Cancer | 80.36 | [6] |
| CNE-2 | Nasopharyngeal Carcinoma | 88.64 | [6] |
| BEL-7402 | Liver Cancer | 46.70 | [6] |
| Various Cancer Cell Lines | Multiple | 0.08 - 83.3 | [7] |
Table 3: Antimicrobial Activity of Dehydroabietic Acid
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive bacteria | 2 | [2] |
| Bacillus subtilis | Gram-positive bacteria | 4 | [2] |
| Methicillin-resistant S. aureus (MRSA) | Gram-positive bacteria | 32 | [2] |
| Streptococcus mutans | Gram-positive bacteria | Not specified, active | [2] |
Signaling Pathways and Mechanisms of Action
Dehydroabietic Acid
-
Anti-inflammatory Activity: DHA exerts its anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways. It has been shown to inhibit the activity of Src and Syk in the NF-κB cascade and TAK1 in the AP-1 cascade.[8] Additionally, DHA is an activator of peroxisome proliferator-activated receptors (PPARα and PPARγ), which contributes to its inhibition of pro-inflammatory mediators.
-
Anticancer Activity: The anticancer mechanism of DHA involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Some derivatives of DHA have been shown to up-regulate p27 and down-regulate cyclin D1, leading to G1 phase cell cycle arrest in pancreatic cancer cells. Other derivatives have been identified as potential inhibitors of the EGFR kinase domain.
This compound
The only reported bioactivity for this compound is its evaluation as a phosphodiesterase type 4D (PDE4D) inhibitor. PDE4D is an enzyme that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels, and its inhibition is a therapeutic target for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The specific results of this evaluation (e.g., IC50 value) are not available in the public domain.
Experimental Protocols
1. MTT Assay for Cytotoxicity (Anticancer Activity)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Cell Lines: Various human cancer cell lines (e.g., HeLa, HepG2, CNE-2, BEL-7402).
-
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (Dehydroabietic acid or its derivatives) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, remove the medium and add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
2. Nitric Oxide (NO) Production Assay (Anti-inflammatory Activity)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.
-
Cell Line: RAW 264.7 macrophage cell line.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for a short period (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
Incubate for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent.
-
The absorbance is measured with a microplate reader, and the concentration of nitrite is determined from a standard curve.
-
3. Broth Microdilution Assay (Antimicrobial Activity)
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.
-
Microorganisms: Various bacterial strains (e.g., S. aureus, B. subtilis).
-
Procedure:
-
Prepare a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plate under appropriate conditions for the microorganism to grow (e.g., 24 hours at 37°C).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion
Dehydroabietic acid has demonstrated a broad spectrum of biological activities, with substantial evidence supporting its anti-inflammatory, anticancer, and antimicrobial properties. Its mechanisms of action are being increasingly understood, making it a promising scaffold for the development of new therapeutic agents.
In contrast, the bioactivity of this compound remains largely unexplored. While its potential as a PDE4D inhibitor has been investigated, the lack of publicly available quantitative data prevents a direct comparison with dehydroabietic acid. Further research is warranted to fully characterize the pharmacological profile of this compound and to determine if it possesses other bioactivities similar to or distinct from its parent compound. This would enable a more comprehensive understanding of the structure-activity relationships within this class of diterpenoids.
References
- 1. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.skku.edu [pure.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nitric oxide secretion assay by murine macrophages | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Dehydroabietic acid, a phytochemical, acts as ligand for PPARs in macrophages and adipocytes to regulate inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of 16-Nor-15-oxodehydroabietic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of 16-Nor-15-oxodehydroabietic acid against other well-known anti-inflammatory compounds. Experimental data is presented to facilitate an objective evaluation of its potential as a therapeutic agent.
Introduction to this compound
This compound is a diterpenoid natural product isolated from the root bark of Pinus massoniana.[1] Structurally related to dehydroabietic acid (DAA), a compound with known anti-inflammatory properties, this compound has been investigated for its own biological activities. While some studies have reported it to possess weak anti-inflammatory activity, a key potential mechanism of its action lies in the inhibition of phosphodiesterase type 4D (PDE4D).[2] PDE4D is a crucial enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of various inflammatory diseases.
This guide compares the available data on this compound with three alternative anti-inflammatory compounds: its structural analog Dehydroabietic Acid (DAA), the natural polyphenol Curcumin (B1669340), and the potent diterpenoid Triptolide (B1683669).
Comparative Analysis of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and the selected alternative compounds. Direct comparative studies are limited, and the presented data is compiled from various independent experiments.
| Compound | Target/Assay | Cell Type | IC50 Value | Reference |
| This compound | Phosphodiesterase 4D (PDE4D) | Not Specified | Data Not Available in Abstract[2] | Fu Y, et al. (2020) |
| Dehydroabietic Acid (DAA) | Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Not explicitly stated, but significant inhibition at 100 µM | Kim, E., et al. (2019) |
| Curcumin | Cyclooxygenase-2 (COX-2) Inhibition | Various (bovine seminal vesicles, mouse epidermis) | 2 - 52 µM[3] | Rao, C.V. (2007) |
| Triptolide | Tumor Necrosis Factor-α (TNF-α) Production | Peritoneal Macrophages | 10⁻¹ - 10¹ µg/mL (significant inhibition)[4] | Li-juan, W., et al. (2003) |
| Triptolide | Interleukin-6 (IL-6) & Interleukin-8 (IL-8) | Human Bronchial Epithelial Cells | ~20 - 50 ng/mL[5] | Zhao, G., et al. (2000) |
Note: The IC50 value for this compound's inhibition of PDE4D was not available in the abstract of the primary study. While other compounds in the same study showed moderate inhibition with IC50 values of 2.8 ± 0.18 and 3.3 ± 0.50 μM, the specific value for this compound was not highlighted, suggesting it may be less potent.[2]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these compounds are mediated through various signaling pathways. The following diagrams illustrate the known or hypothesized mechanisms.
Hypothesized Anti-inflammatory Pathway of this compound via PDE4D Inhibition
Based on its identified target, the primary anti-inflammatory mechanism of this compound is likely the inhibition of PDE4D. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate and inhibit various pro-inflammatory transcription factors, such as NF-κB, leading to a reduction in the expression of inflammatory mediators.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Anti-inflammatory Pathway of Dehydroabietic Acid (DAA)
Dehydroabietic acid, structurally similar to this compound, has been shown to suppress inflammatory responses by inhibiting key kinases in the NF-κB and AP-1 signaling pathways, such as Src, Syk, and TAK1.
Caption: Anti-inflammatory signaling pathway of Dehydroabietic Acid.
Experimental Protocols
Detailed methodologies for key in vitro anti-inflammatory assays are provided below.
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is used to quantify nitrite (B80452), a stable and soluble breakdown product of NO, in cell culture supernatants.
Workflow:
Caption: Experimental workflow for the Griess Assay.
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each 50 µL of supernatant in a new 96-well plate.
-
Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammatory gene expression.
Workflow:
Caption: Experimental workflow for the NF-κB Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Transfection: Transfect HEK293 cells with a luciferase reporter plasmid containing NF-κB response elements. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Cell Seeding: Seed the transfected cells into a 96-well white, clear-bottom plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a concentration of 10 ng/mL.
-
Incubation: Incubate for 6-8 hours to allow for luciferase expression.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Substrate Addition: Add the luciferase substrate to the cell lysate.
-
Luminescence Measurement: Measure the luminescence using a luminometer. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity. The firefly luciferase activity is then normalized to the Renilla luciferase activity.
Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
This protocol is for the quantification of specific pro-inflammatory cytokines, such as TNF-α or Interleukin-6 (IL-6), in cell culture supernatants.
Workflow:
Caption: General experimental workflow for a sandwich ELISA.
Detailed Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine). Incubate in the dark until a color change is observed.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The concentration of the cytokine in the samples is determined from the standard curve.
Conclusion
This compound presents an interesting profile as a potential anti-inflammatory agent, primarily through its hypothesized inhibition of PDE4D. However, the currently available public data on its potency is limited, which makes a direct quantitative comparison with established anti-inflammatory compounds challenging. Further studies are required to determine its IC50 value for PDE4D inhibition and to evaluate its efficacy in various in vitro and in vivo models of inflammation. This would allow for a more definitive assessment of its therapeutic potential in comparison to compounds like dehydroabietic acid, curcumin, and triptolide, which have more extensively characterized anti-inflammatory activities and mechanisms of action. The experimental protocols provided in this guide offer a framework for conducting such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking analysis of curcumin analogues with COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of triptolide on secretion of inflammatory cellular factors TNF-α and IL-8 in peritoneal macrophages of mice activated by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
Unveiling the Phosphodiesterase Selectivity of 16-Nor-15-oxodehydroabietic Acid: A Comparative Analysis
For researchers and professionals in drug development, understanding the selectivity profile of a compound is paramount. This guide provides a comparative analysis of the phosphodiesterase (PDE) inhibitory activity of 16-Nor-15-oxodehydroabietic acid, a natural diterpenoid isolated from the root bark of Pinus massoniana. While research has identified its inhibitory potential, publicly available quantitative data on its broad selectivity against various PDE subtypes remains limited.
A key study by Fu et al. (2020) investigated the inhibitory effects of thirty-two diterpenoids, including this compound (designated as compound 32 in the study), on phosphodiesterase type 4D (PDE4D). While the study highlighted two other compounds with moderate PDE4D inhibitory effects, the specific IC50 value for this compound was not reported in the abstract. Extensive searches for the full-text data have not yielded this specific value, indicating it may not be publicly available.
To provide a valuable comparative context for researchers, this guide presents the known inhibitory activity of this compound against PDE4D alongside a selection of well-characterized PDE inhibitors with known selectivity profiles.
Comparative Inhibitory Activity Against PDE Subtypes
The following table summarizes the available inhibitory data. It is important to note that a direct comparison of this compound with other inhibitors across multiple PDE subtypes is not possible at this time due to the lack of comprehensive data for the target compound.
| Compound | PDE1 (IC50) | PDE2 (IC50) | PDE3 (IC50) | PDE4A (IC50) | PDE4B (IC50) | PDE4D (IC50) | PDE5 (IC50) | PDE6 (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not publicly available | Data not available | Data not available |
| Rolipram (B1679513) | > 100 µM | > 100 µM | > 100 µM | 3 nM[1][2] | 130 nM[1][2] | 240 nM[1][2] | > 100 µM | > 100 µM |
| Sildenafil | 250 nM | 3500 nM | 7400 nM | > 10000 nM | > 10000 nM | > 10000 nM | 3.9 nM | 22 nM |
| Tadalafil | 1600 nM | 4900 nM | 1800 nM | > 10000 nM | > 10000 nM | > 10000 nM | 1.8 nM | 1100 nM |
| Vardenafil | 180 nM[3] | >1000 nM[3] | >1000 nM[3] | >1000 nM[3] | Data not available | Data not available | 0.7 nM[3] | 11 nM[3] |
Experimental Protocols: Determining PDE Inhibitory Activity
The inhibitory activity of compounds against PDE subtypes is typically determined using in vitro enzyme assays. A common method is the two-step radioassay, which measures the hydrolysis of radiolabeled cyclic nucleotides (cAMP or cGMP).
General Protocol for PDE Inhibition Assay:
-
Enzyme Preparation: Recombinant human PDE enzymes for each subtype are purified.
-
Reaction Mixture: The assay is typically conducted in a 96-well plate format. Each well contains the purified PDE enzyme, a buffer solution (e.g., Tris-HCl), and magnesium chloride.
-
Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations to the wells. A control group without the inhibitor is also included.
-
Substrate Addition: The reaction is initiated by adding a radiolabeled substrate, such as [³H]cAMP or [³H]cGMP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period, allowing the PDE enzyme to hydrolyze the cyclic nucleotide.
-
Reaction Termination: The enzymatic reaction is stopped, often by heat inactivation or the addition of a stop solution.
-
Separation of Products: The hydrolyzed product (e.g., [³H]AMP or [³H]GMP) is separated from the unhydrolyzed substrate. This can be achieved using techniques like anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the product fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
The inhibition of phosphodiesterases has significant implications for cellular signaling. PDEs are key enzymes that regulate the intracellular levels of the second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). These second messengers, in turn, control a wide array of physiological processes.
The diagram above illustrates the central role of PDEs in regulating cyclic nucleotide signaling. By inhibiting PDE activity, compounds like this compound can lead to an accumulation of cAMP or cGMP, thereby amplifying the downstream cellular responses.
This workflow outlines the key steps involved in an in vitro PDE inhibition assay, from reaction setup to data analysis, providing a clear overview of the experimental process used to characterize the potency of PDE inhibitors.
Conclusion
This compound has been identified as a compound with inhibitory activity against PDE4D. However, a comprehensive selectivity profile against a broader range of PDE subtypes is not currently available in the public domain. The provided comparative data with well-established PDE inhibitors and the detailed experimental protocols offer a valuable resource for researchers interested in the further characterization and potential development of this natural product. Future studies are warranted to fully elucidate the selectivity and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of 16-Nor-15-oxodehydroabietic Acid: A Cross-Validation of its Activity in Diverse Cell Lines
For Immediate Release
Researchers and drug development professionals are constantly seeking novel compounds with potent and selective anti-cancer activity. 16-Nor-15-oxodehydroabietic acid, a diterpenoid compound isolated from natural sources such as Pinus massoniana, has emerged as a promising candidate. This guide provides a comparative analysis of its cytotoxic activity across various human cancer cell lines, supported by available experimental data and detailed methodologies.
Comparative Cytotoxic Activity
This compound has demonstrated notable cytotoxic effects against a range of cancer cell lines, indicating a broad spectrum of anti-tumor potential. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies. A summary of these findings is presented below, offering a clear comparison of its efficacy in different cellular contexts.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| K562 | Chronic Myelogenous Leukemia | 0.53 |
| QGY | Hepatocellular Carcinoma | 4.65 |
| Me180 | Cervical Carcinoma | 6.89 |
| T-24 | Bladder Carcinoma | 7.94 |
| MIA PaCa-2 | Pancreatic Carcinoma | Preferential cytotoxicity under nutrient deprivation |
| HeLa | Cervical Carcinoma | Evaluated |
| AGS | Gastric Adenocarcinoma | Evaluated |
| MDA-MB-231 | Breast Adenocarcinoma | Evaluated |
Experimental Protocols
The determination of the cytotoxic activity of this compound is primarily achieved through cell viability assays. The following is a generalized protocol based on standard methodologies like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is commonly used for such evaluations.
General Cytotoxicity Assay Protocol (MTT Assay)
This protocol provides a framework for assessing the in vitro cytotoxicity of this compound against adherent cancer cell lines.
1. Cell Seeding:
-
Culture the desired cancer cell lines (e.g., T-24, QGY, K562, Me180, MIA PaCa-2) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Harvest logarithmically growing cells and determine cell viability using a hemocytometer and trypan blue exclusion.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a series of dilutions of the compound in culture medium to achieve the desired final concentrations for testing.
-
Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plates for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
3. MTT Assay:
-
Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software program.
Visualizing the Experimental Workflow
To provide a clear overview of the experimental process, the following diagram illustrates the key steps involved in the cytotoxicity assessment.
Caption: Experimental workflow for determining the cytotoxicity of this compound.
Potential Signaling Pathways
While direct studies on the signaling pathways modulated by this compound are limited, research on structurally related abietane (B96969) diterpenoids suggests potential mechanisms of action. These compounds have been shown to induce apoptosis (programmed cell death) in cancer cells. Key signaling pathways that are often implicated in the anti-cancer effects of such natural products include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Inhibition of the NF-κB pathway can suppress cancer cell proliferation, survival, and inflammation.
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Modulation of MAPK signaling cascades, such as ERK, JNK, and p38, can influence cell growth, differentiation, and apoptosis.
-
PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This is a crucial survival pathway for many cancer cells, and its inhibition can lead to apoptosis.
Further investigation is warranted to elucidate the precise molecular mechanisms through which this compound exerts its cytotoxic effects. The diagram below illustrates a hypothetical signaling pathway based on the activities of related compounds.
Caption: Hypothetical signaling pathways modulated by this compound.
This guide consolidates the current understanding of the anti-cancer activity of this compound. The presented data highlights its potential as a cytotoxic agent against a variety of cancer cell lines. Further research is encouraged to fully delineate its mechanism of action and to explore its therapeutic potential in preclinical and clinical settings.
In vivo efficacy of "16-Nor-15-oxodehydroabietic acid" compared to known drugs
A notable scarcity of publicly available in vivo efficacy data exists for 16-Nor-15-oxodehydroabietic acid. Therefore, this guide provides a comparative analysis of its parent compound, dehydroabietic acid (DHA), a structurally similar natural product with documented anti-inflammatory and anti-cancer properties in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of DHA's performance with established drugs, supported by experimental data.
Anti-Inflammatory Efficacy: Dehydroabietic Acid vs. Dexamethasone (B1670325)
Dehydroabietic acid has demonstrated anti-inflammatory effects in rodent models. Its efficacy in a carrageenan-induced paw edema model is compared here with the corticosteroid dexamethasone, a standard anti-inflammatory agent.
Table 1: Comparison of Anti-Inflammatory Efficacy in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Route of Administration | Time Point (post-carrageenan) | Paw Edema Inhibition (%) | Reference |
| Dehydroabietic Acid | Not Specified | Not Specified | Not Specified | Significant Reduction | [1] |
| Dexamethasone | 10 mg/kg | Intraperitoneal | 3 hours | Significant Reduction | [2] |
Note: Specific quantitative data for paw edema inhibition by dehydroabietic acid was not available in the reviewed literature. However, its significant anti-inflammatory effect was noted.
Experimental Protocol: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard preclinical assay to evaluate the acute anti-inflammatory activity of compounds.[3][4][5]
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Inflammation: A sub-plantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the rats.
-
Test Compound Administration: Dehydroabietic acid or a reference drug like dexamethasone is typically administered intraperitoneally or orally at a specified time before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan administration. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Anti-Cancer Efficacy: Dehydroabietic Acid Derivatives vs. Cisplatin (B142131) and Cyclophosphamide
Derivatives of dehydroabietic acid have shown promising anti-tumor activity in xenograft models. This section compares the in vivo efficacy of a dehydroabietic acid-ruthenium complex with the established chemotherapeutic agents cisplatin and cyclophosphamide.
Table 2: Comparison of Anti-Cancer Efficacy in a T-24 Bladder Cancer Xenograft Mouse Model
| Compound | Dose | Route of Administration | Treatment Schedule | Tumor Growth Inhibition | Reference |
| Dehydroabietic Acid-Ruthenium Complex (6a) | 6 mg/kg | Intravenous | Every 4 days for 5 cycles | Effective Inhibition | [6] |
| Dehydroabietic Acid-Ruthenium Complex (6a) | 12 mg/kg | Intravenous | Every 4 days for 5 cycles | More Effective Inhibition | [6] |
| Cisplatin | 2 mg/kg | Intravenous | Every 4 days for 5 cycles | Effective Inhibition | [6] |
Note: While the study demonstrated effective tumor growth inhibition, specific percentage values were not provided. The higher dose of the dehydroabietic acid complex showed greater efficacy than the lower dose and was comparable to cisplatin.
A study on a dehydroabietic acid hexamer (DD2) in a HepG2 xenograft tumor model also showed significant tumor growth suppression.[7] Furthermore, the combination of dehydroabietic acid with vincristine (B1662923) significantly increased the survival rate in a mouse xenograft model of acute lymphoblastic leukemia.[8]
Experimental Protocol: Xenograft Tumor Model
Xenograft models are fundamental in preclinical oncology research for evaluating the efficacy of potential anti-cancer compounds in an in vivo setting.[9][10][11]
-
Cell Culture: Human cancer cell lines (e.g., T-24 bladder cancer, HepG2 liver cancer) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice, such as nude or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of cancer cells is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and control groups. The test compound (e.g., dehydroabietic acid derivative) or a standard drug (e.g., cisplatin, cyclophosphamide) is administered according to a defined schedule and route.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Survival analysis may also be performed.
Conclusion
While direct in vivo efficacy data for this compound is lacking, its parent compound, dehydroabietic acid, and its derivatives exhibit significant anti-inflammatory and anti-cancer activities in preclinical models. These findings suggest that dehydroabietic acid and its analogs represent a promising scaffold for the development of novel therapeutics. Further in vivo studies are warranted to fully elucidate the therapeutic potential, pharmacokinetic profiles, and safety of these compounds. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers pursuing the development of dehydroabietic acid-based drugs.
References
- 1. ukm.my [ukm.my]
- 2. brieflands.com [brieflands.com]
- 3. inotiv.com [inotiv.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. ruixinbio.com [ruixinbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
- 10. Xenograft as In Vivo Experimental Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 16-Nor-15-oxodehydroabietic Acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmarking analysis of 16-Nor-15-oxodehydroabietic acid against a well-established reference standard. This document outlines key analytical and biological performance indicators, supported by detailed experimental protocols and data presented for comparative evaluation.
Introduction
This compound is a diterpenoid compound isolated from the root bark of Pinus massoniana.[1] Structurally belonging to the abietane (B96969) class of diterpenes, this natural product has garnered interest within the scientific community for its potential biological activities. Notably, it has been evaluated for its inhibitory effects on phosphodiesterase type 4D (PDE4D), an enzyme implicated in various inflammatory and neurological disorders.[1]
This guide serves to benchmark this compound against Rolipram (B1679513), a well-characterized and selective PDE4 inhibitor, which will be used as the reference standard for biological activity.[2][3][4] The analytical characterization will be benchmarked against typical purity and identity standards for natural product reference materials.
Analytical Performance Benchmarking
The identity and purity of a compound are critical for its use as a reference standard and in biological assays. The following tables outline the key analytical specifications for this compound compared to a typical high-purity reference standard.
Table 1: Physicochemical Properties
| Property | This compound | Typical Reference Standard |
| Molecular Formula | C₁₉H₂₄O₃ | Varies |
| Molecular Weight | 300.39 g/mol | Varies |
| CAS Number | 200813-31-6 | Varies |
| Appearance | White to off-white solid | Crystalline solid |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | High solubility in specified solvents |
Table 2: Analytical Purity and Identity
| Analytical Method | This compound (Expected) | Reference Standard (Typical) |
| Purity (HPLC) | ≥98% | ≥99.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms to structure |
| Identity (¹³C-NMR) | Conforms to structure | Conforms to structure |
| Identity (Mass Spec) | Conforms to molecular weight | Conforms to molecular weight |
Experimental Protocols: Analytical Characterization
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Procedure: A sample of this compound is dissolved in methanol (B129727) to a concentration of 1 mg/mL. 10 µL of the solution is injected into the HPLC system. The purity is determined by the area percentage of the principal peak.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Procedure: Approximately 5-10 mg of the compound is dissolved in 0.5 mL of the deuterated solvent. ¹H-NMR and ¹³C-NMR spectra are acquired. The chemical shifts, coupling constants, and integrations are compared against the expected values for the structure of this compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI).
-
Procedure: The sample is dissolved in a suitable solvent and infused into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the calculated exact mass of this compound.
Biological Activity Benchmarking: PDE4D Inhibition
This compound has been evaluated for its inhibitory activity against phosphodiesterase type 4D (PDE4D).[1] For a comparative benchmark, its potential activity is compared against Rolipram, a known selective PDE4 inhibitor.
Table 3: In Vitro PDE4D Inhibitory Activity
| Compound | IC₅₀ (PDE4D) |
| This compound | Not Reported* |
| Rolipram (Reference Standard) | ~240 nM[2][3][4] |
*While this compound was evaluated for PDE4D inhibitory activity, a specific IC₅₀ value is not available in the cited literature. The table is presented to illustrate the comparative framework.
Experimental Protocol: PDE4D Inhibition Assay
A common method for determining PDE4D inhibitory activity is a fluorescence polarization (FP)-based assay.
-
Principle: The assay measures the change in fluorescence polarization of a fluorescently labeled cAMP substrate upon its hydrolysis by PDE4D. Inhibitors will prevent this hydrolysis, resulting in a stable, high FP signal.
-
Materials:
-
Recombinant human PDE4D enzyme
-
Fluorescein-labeled cAMP (fluo-cAMP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂)
-
Test compounds (this compound and Rolipram) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
The PDE4D enzyme is added to the wells of the microplate, followed by the test compounds.
-
The plate is incubated for a short period to allow for inhibitor binding.
-
The reaction is initiated by the addition of fluo-cAMP.
-
The plate is incubated at room temperature to allow for the enzymatic reaction.
-
The fluorescence polarization is measured using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: Workflow for the PDE4D inhibition assay.
Caption: Simplified cAMP signaling pathway involving PDE4D.
Conclusion
This guide provides a framework for benchmarking this compound. Analytically, it is expected to meet the high-purity standards typical for natural product reference materials, which can be verified using the outlined HPLC, NMR, and MS protocols. Biologically, while its specific inhibitory potency against PDE4D is not yet publicly available, its evaluation in this context positions it as a compound of interest for further investigation in inflammatory and neurological research. The comparative data and protocols presented herein are intended to facilitate the objective assessment of this compound in a research and development setting.
References
- 1. researchgate.net [researchgate.net]
- 2. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rolipram | Cell Signaling Technology [cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of 16-Nor-15-oxodehydroabietic Acid and Roflumilast for Researchers
This guide provides a detailed comparative analysis of the naturally derived compound 16-Nor-15-oxodehydroabietic acid and the synthetic drug Roflumilast. The content is tailored for researchers, scientists, and professionals in drug development, offering an objective look at their mechanisms of action, available performance data, and the experimental context of these findings.
Introduction to the Compounds
This compound is a diterpenoid natural product that has been isolated from the root bark of Pinus massoniana.[1][2] Its biological activity has been evaluated, particularly concerning its potential as a phosphodiesterase type 4D (PDE4D) inhibitor. However, publicly available quantitative data on its potency and specific anti-inflammatory effects are limited.
Roflumilast is a well-established, potent, and selective phosphodiesterase 4 (PDE4) inhibitor. It is the first drug in its class approved for the treatment of severe chronic obstructive pulmonary disease (COPD). Its mechanism of action and clinical efficacy are extensively documented, making it a key reference compound in the study of PDE4 inhibition and anti-inflammatory pathways.
Mechanism of Action: A Tale of Two PDE4 Inhibitors
Both compounds are understood to exert their primary effects through the inhibition of phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger. By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). This activation leads to the downstream phosphorylation of various proteins, ultimately resulting in the suppression of pro-inflammatory cell activity and a reduction in the release of inflammatory mediators.
Quantitative Performance Data
A direct quantitative comparison is challenging due to the disparity in available data. Roflumilast has been extensively studied, with a wealth of in vitro and in vivo data. In contrast, quantitative performance metrics for this compound are not widely reported in publicly accessible literature.
| Parameter | This compound | Roflumilast |
| PDE4D Inhibition (IC50) | Data not available | ~0.8 nM |
| Anti-inflammatory Activity (e.g., NO Inhibition IC50) | Data not available | Potent inhibition of various inflammatory markers |
| Clinical Efficacy | Not clinically evaluated | Approved for severe COPD |
Note: The IC50 value for Roflumilast can vary depending on the specific assay conditions and PDE4 isoform.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for key experiments relevant to the evaluation of these compounds.
Phosphodiesterase 4 (PDE4) Inhibition Assay
A common method to determine the inhibitory activity of a compound against PDE4 is a fluorescence polarization (FP)-based assay.
Principle: This assay measures the change in the polarization of fluorescently labeled cAMP (FAM-cAMP) upon its hydrolysis by PDE4. Intact FAM-cAMP is small and rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, a binding agent can bind to the product, creating a larger, slower-moving complex with high fluorescence polarization. An inhibitor will prevent this hydrolysis, keeping the polarization low.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound or Roflumilast) in an appropriate solvent like DMSO.
-
Assay Reaction: In a microplate, combine the test compound dilutions, a buffered solution containing a known concentration of recombinant human PDE4D enzyme, and the FAM-cAMP substrate.
-
Incubation: Incubate the mixture at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Binding Agent Addition: Add a binding agent that specifically binds to the hydrolyzed product (FAM-AMP).
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The anti-inflammatory potential of the compounds can be assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a pre-incubation period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: Incubate the cells for a further 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix the supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine). The formation of a purple azo dye indicates the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance of the mixture at approximately 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO production inhibition for each compound concentration. Calculate the IC50 value.
Visualizing the Pathways and Workflows
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PDE4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for Compound Evaluation.
Conclusion
Roflumilast stands as a well-characterized and clinically validated PDE4 inhibitor with potent anti-inflammatory effects. This compound, a natural product, has been identified as a compound of interest with evaluated activity against PDE4D. However, the lack of publicly available, quantitative data on its inhibitory potency and anti-inflammatory efficacy makes a direct performance comparison with Roflumilast challenging.
For researchers in the field, this compound may represent an interesting scaffold for further investigation and chemical modification to potentially develop novel anti-inflammatory agents. The experimental protocols provided herein offer a framework for such future studies, which would be essential to fully elucidate its therapeutic potential and allow for a more comprehensive comparison with established drugs like Roflumilast. Future research should focus on determining the IC50 values of this compound against various PDE4 isoforms and quantifying its effects in a range of in vitro and in vivo models of inflammation.
References
Unveiling the Potential of 16-Nor-15-oxodehydroabietic Acid: A Comparative Analysis of Diterpenoid Inhibitors
For Immediate Release
This guide offers a comprehensive comparison of the efficacy of 16-Nor-15-oxodehydroabietic acid and other diterpenoid inhibitors, with a focus on their activity against phosphodiesterase 4D (PDE4D), a key enzyme implicated in inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel diterpenoid compounds.
Executive Summary
This compound, a natural diterpenoid isolated from the root bark of Pinus massoniana, has been evaluated for its inhibitory potential against phosphodiesterase type 4D (PDE4D). While its activity has been assessed, specific quantitative data such as the half-maximal inhibitory concentration (IC50) are not publicly available in the primary literature. However, a study on diterpenoids from Pinus massoniana provides valuable efficacy data for related compounds, allowing for a comparative analysis within this class of molecules and against other known PDE4D inhibitors. This guide synthesizes the available data to provide a clear comparison of these diterpenoid inhibitors.
Efficacy of Diterpenoid PDE4D Inhibitors
Research into the therapeutic potential of diterpenoids has identified several compounds with inhibitory activity against PDE4D. A key study isolated and evaluated a series of diterpenoids from Pinus massoniana for their ability to inhibit PDE4D. While the specific IC50 value for this compound was not reported, the study highlighted two other diterpenoids with moderate inhibitory activity.
| Compound | Type | Source | Target | IC50 (µM) | Reference |
| This compound | Abietane (B96969) Diterpenoid | Pinus massoniana | PDE4D | Not Reported | [1] |
| Pinmassin D | Abietane Diterpenoid | Pinus massoniana | PDE4D | 2.8 ± 0.18 | [1] |
| Abieta-8,11,13,15-tetraen-18-oic acid | Abietane Diterpenoid | Pinus massoniana | PDE4D | 3.3 ± 0.50 | [1] |
Comparison with Other Diterpenoid and Non-Diterpenoid PDE4 Inhibitors
To provide a broader context for the efficacy of the diterpenoids from Pinus massoniana, the following table compares their activity with other known diterpenoid and non-diterpenoid PDE4 inhibitors.
| Compound | Class | Target(s) | IC50 (nM) | Key Therapeutic Areas |
| Roflumilast (B1684550) | Benzamide | PDE4 | 0.8 | COPD |
| Apremilast | Phthalimide derivative | PDE4 | 74 | Psoriasis, Psoriatic Arthritis |
| Cilomilast | Aryl-substituted cyclohexanecarboxylate | PDE4 | 110 | COPD |
| Pinmassin D | Diterpenoid | PDE4D | 2800 | Investigational |
| Abieta-8,11,13,15-tetraen-18-oic acid | Diterpenoid | PDE4D | 3300 | Investigational |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a general experimental workflow for assessing PDE4D inhibition.
Caption: PDE4 Signaling Pathway and Inhibition.
Caption: General Experimental Workflow for PDE4D Inhibition Assay.
Experimental Protocols
Phosphodiesterase Type 4D (PDE4D) Inhibition Assay
The inhibitory activity of the diterpenoid compounds against PDE4D is typically evaluated using an in vitro enzymatic assay. A representative protocol is detailed below:
-
Reagents and Materials:
-
Recombinant human PDE4D enzyme
-
Test compounds (diterpenoids) and a known PDE4 inhibitor as a positive control (e.g., roflumilast or rolipram)
-
cAMP (cyclic adenosine (B11128) monophosphate) as the substrate
-
Assay buffer (e.g., Tris-HCl buffer containing MgCl2)
-
Detection reagents (e.g., a fluorescent tracer and a binding agent for a fluorescence polarization-based assay)
-
96-well microplates
-
-
Assay Procedure:
-
Serial dilutions of the test compounds and the positive control are prepared in the assay buffer.
-
The recombinant PDE4D enzyme is diluted to an appropriate concentration in the assay buffer.
-
In a 96-well plate, the enzyme solution is added to wells containing either the test compound, the positive control, or the vehicle (as a negative control).
-
The plate is pre-incubated at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by adding the cAMP substrate to all wells.
-
The plate is incubated at room temperature for a defined time (e.g., 60 minutes) to allow for the conversion of cAMP to AMP.
-
The reaction is stopped, and the amount of AMP produced is quantified using a suitable detection method, such as fluorescence polarization.
-
-
Data Analysis:
-
The percentage of PDE4D inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
While the precise inhibitory efficacy of this compound against PDE4D remains to be publicly quantified, the available data on related abietane diterpenoids from Pinus massoniana demonstrate that this class of natural products represents a promising scaffold for the development of novel PDE4D inhibitors. Further investigation is warranted to fully elucidate the structure-activity relationship of these compounds and to explore their therapeutic potential in inflammatory diseases. The comparative data and experimental frameworks provided in this guide aim to facilitate such future research endeavors.
References
Validating PDE4D as the Target of 16-Nor-15-oxodehydroabietic acid: A Comparative Guide
This guide provides a comparative analysis for researchers, scientists, and drug development professionals to objectively evaluate 16-Nor-15-oxodehydroabietic acid as a potential inhibitor of Phosphodiesterase 4D (PDE4D). The performance of this natural compound is compared with established PDE4D inhibitors, supported by experimental data and detailed protocols.
Introduction to PDE4D and its Role in Cellular Signaling
Phosphodiesterase 4D (PDE4D) is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway.[1][2] It specifically hydrolyzes cAMP, a key second messenger that regulates a multitude of cellular processes, including inflammation, cognition, and smooth muscle function.[1][3] By degrading cAMP, PDE4D terminates its signaling cascade. Inhibition of PDE4D leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This modulation of cAMP levels makes PDE4D an attractive therapeutic target for a range of disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and neurodegenerative diseases.[4]
Comparative Analysis of PDE4D Inhibitors
The inhibitory potential of a compound against PDE4D is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
This guide compares the PDE4D inhibitory activity of this compound and related diterpenoids isolated from Pinus massoniana with two well-characterized PDE4D inhibitors, Rolipram (B1679513) and Roflumilast.
| Compound | PDE4D IC50 (µM) | Source Organism/Type | Reference |
| This compound | ND | Pinus massoniana | Fu et al. |
| Pinmassin D | 2.8 ± 0.18 | Pinus massoniana | [5] |
| Abieta-8,11,13,15-tetraen-18-oic acid | 3.3 ± 0.50 | Pinus massoniana | [5] |
| Rolipram | 0.24 | Synthetic | [6][7][8] |
| Roflumilast | ~0.00068 (0.68 nM) | Synthetic |
ND: Not explicitly disclosed in the available abstract. The primary publication should be consulted for the specific IC50 value of this compound.
As indicated in the table, the diterpenoids from Pinus massoniana exhibit moderate PDE4D inhibitory activity in the low micromolar range. In comparison, the established synthetic inhibitors, Rolipram and Roflumilast, demonstrate significantly higher potency, with IC50 values in the nanomolar and sub-nanomolar range, respectively.
Experimental Protocols for PDE4D Target Validation
Validating whether a compound's biological effects are mediated through the inhibition of PDE4D requires a series of well-defined experiments. Below are detailed protocols for key assays.
In Vitro PDE4D Enzymatic Assay
This assay directly measures the ability of a test compound to inhibit the catalytic activity of purified PDE4D enzyme.
Objective: To determine the IC50 value of the test compound against PDE4D.
Materials:
-
Recombinant human PDE4D enzyme
-
cAMP substrate
-
Test compound (e.g., this compound)
-
Reference inhibitors (e.g., Rolipram, Roflumilast)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Detection reagents (e.g., radioactive [3H]-cAMP and scintillation proximity assay beads, or a fluorescent-based assay kit)
-
96-well microplates
-
Plate reader (scintillation counter or fluorescence reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a 96-well plate, add the assay buffer, recombinant PDE4D enzyme, and the diluted test compound or vehicle control.
-
Initiation: Start the enzymatic reaction by adding the cAMP substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of remaining cAMP or the product (AMP) using a suitable detection method.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
Cellular cAMP Measurement Assay
This assay assesses the functional consequence of PDE4D inhibition within a cellular context by measuring the intracellular accumulation of cAMP.
Objective: To confirm that the test compound increases intracellular cAMP levels in a dose-dependent manner.
Materials:
-
A suitable cell line expressing PDE4D (e.g., human peripheral blood mononuclear cells (PBMCs), or a transfected cell line)
-
Cell culture medium and supplements
-
Test compound
-
Adenylyl cyclase activator (e.g., Forskolin)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA, TR-FRET)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and culture until they reach the desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound or vehicle control for a predetermined time.
-
Stimulation: Stimulate the cells with an adenylyl cyclase activator like Forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the test compound concentration to determine the dose-dependent effect.
Downstream Signaling Pathway Analysis (Western Blotting for pCREB)
This assay investigates the activation of downstream signaling pathways following the increase in cAMP levels, such as the phosphorylation of the cAMP response element-binding protein (CREB).
Objective: To demonstrate that the test compound leads to the activation of cAMP-dependent downstream signaling.
Materials:
-
Cell line expressing PDE4D
-
Test compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-pCREB, anti-total CREB)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat the cells with the test compound for a specific time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against phosphorylated CREB (pCREB) and total CREB.
-
Detection: Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.
-
Data Analysis: Quantify the band intensities and normalize the pCREB signal to the total CREB signal to determine the fold-change in CREB phosphorylation upon compound treatment.
Visualizing the Validation Workflow and Signaling Pathway
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the PDE4D signaling pathway and a typical experimental workflow for validating a PDE4D inhibitor.
Caption: PDE4D signaling pathway and the mechanism of inhibition.
Caption: Experimental workflow for validating a novel PDE4D inhibitor.
Conclusion
The available data suggests that diterpenoids from Pinus massoniana, such as Pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, are moderate inhibitors of PDE4D. While this compound is identified as a constituent of this plant, its specific inhibitory potency against PDE4D needs to be confirmed from the primary literature. To rigorously validate PDE4D as the direct target of this compound, the experimental workflow outlined in this guide should be followed. A comprehensive evaluation, including direct enzyme inhibition, cellular target engagement, and downstream signaling analysis, is essential to substantiate its mechanism of action and potential for further development as a therapeutic agent. The significant difference in potency compared to established inhibitors like Rolipram and Roflumilast highlights the need for further structure-activity relationship (SAR) studies to potentially enhance the inhibitory activity of this natural product scaffold.
References
- 1. Rolipram | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 2. probiologists.com [probiologists.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rolipram | Cell Signaling Technology [cellsignal.com]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 16-Nor-15-oxodehydroabietic acid with Established PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the phosphodiesterase 4 (PDE4) inhibitory potential of 16-Nor-15-oxodehydroabietic acid, a naturally occurring diterpenoid, in relation to well-established PDE4 inhibitors such as Roflumilast and Rolipram. The analysis is based on available experimental data and in-silico molecular docking studies.
Introduction to PDE4 and Its Inhibition
Cyclic nucleotide phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. This mechanism makes PDE4 a key therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
Several PDE4 inhibitors have been developed, with Roflumilast and Apremilast being approved for clinical use. Natural products are also a promising source of new PDE4 inhibitors. Recent studies have identified this compound, isolated from the root bark of Pinus massoniana, as a compound with PDE4D inhibitory activity[1][2].
PDE4 Signaling Pathway
The inhibition of PDE4 has a downstream effect on the inflammatory cascade. The following diagram illustrates the signaling pathway.
Comparative Analysis of Inhibitory Activity
Table 1: Experimental Inhibitory Activity against PDE4
| Compound | Target | IC50 (µM) | Reference |
| This compound | PDE4D | Not explicitly stated, but related compounds showed activity in the low µM range. | [1][2] |
| Pinmassin D (a related diterpenoid) | PDE4D | 2.8 ± 0.18 | [1][2] |
| Abieta-8,11,13,15-tetraen-18-oic acid (a related diterpenoid) | PDE4D | 3.3 ± 0.50 | [1][2] |
| Roflumilast | PDE4 | ~0.0008 | |
| Rolipram | PDE4 | ~0.1 | |
| Apremilast | PDE4 | 0.104 |
Note: IC50 values for Roflumilast, Rolipram, and Apremilast are approximate and can vary depending on the specific PDE4 subtype and experimental conditions.
In-Silico Molecular Docking Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While a specific docking protocol for this compound was not detailed in the available literature, a general workflow for such studies is outlined below. The table that follows summarizes docking results for established PDE4 inhibitors from various studies. It is important to note that a direct comparison of binding energies between different studies can be misleading due to variations in software, force fields, and protein preparation methods.
General Experimental Protocol for Molecular Docking of PDE4 Inhibitors
A typical molecular docking protocol for PDE4 inhibitors involves the following steps:
-
Protein Preparation: The three-dimensional crystal structure of the target PDE4 isoform (e.g., PDE4B or PDE4D) is obtained from the Protein Data Bank (PDB). The protein is then prepared by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.
-
Grid Generation: A binding site is defined on the protein, typically centered on the active site where the natural substrate cAMP binds. A grid box is generated to encompass this binding site.
-
Molecular Docking: A docking algorithm (e.g., AutoDock Vina, Glide) is used to explore possible binding poses of the ligand within the defined grid box. The algorithm scores the different poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The predicted binding poses and their corresponding binding energies are analyzed. The pose with the lowest binding energy is generally considered the most favorable. Interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined.
The following diagram illustrates a typical workflow for a comparative docking study.
Table 2: Reported Binding Energies of Known PDE4 Inhibitors from Docking Studies
| Compound | Target | Docking Score (kcal/mol) | Docking Software | Reference |
| Rolipram | PDE4B | -7.5 | AutoDock Vina | [3] |
| Rolipram | PDE4D | -7.2 | AutoDock Vina | [3] |
| Apremilast | PDE4B | -9.1 | Not Specified |
Disclaimer: The binding energies listed above are from different studies and are not directly comparable due to variations in methodologies. They are presented here for reference purposes.
Discussion
The available experimental data indicates that diterpenoids from Pinus massoniana, including compounds structurally related to this compound, exhibit moderate inhibitory activity against PDE4D in the low micromolar range[1][2]. While these values are higher than those of highly potent, clinically approved inhibitors like Roflumilast, they still suggest that this natural product scaffold holds promise for the development of new PDE4 inhibitors.
The molecular docking study mentioned in the literature for pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid suggests that these compounds bind to the active site of PDE4D[1][2]. A detailed analysis of the binding interactions would be necessary to understand the structure-activity relationship and to guide further optimization of these compounds.
Conclusion
This compound and related diterpenoids represent a class of natural products with demonstrated inhibitory activity against PDE4D. While direct comparative docking data is currently limited, the existing experimental evidence warrants further investigation into this compound class. Future studies should focus on obtaining detailed in-silico and experimental data for this compound to allow for a more direct and quantitative comparison with established PDE4 inhibitors. Such studies would be valuable for the design and development of novel anti-inflammatory agents.
References
Safety Operating Guide
Proper Disposal of 16-Nor-15-oxodehydroabietic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 16-Nor-15-oxodehydroabietic acid, a compound that requires careful handling due to its potential health and environmental hazards. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks and ensure compliance with safety regulations.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate stringent safety measures during handling and disposal.[1] Understanding these risks is the first step toward safe laboratory practices.
Hazard Identification and Classification:
| Hazard Statement | GHS Classification | Reference |
| Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [1] |
| Causes skin irritation | Skin Corrosion/Irritation (Category 2) | [1] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | [1] |
| May cause respiratory irritation | Specific Target Organ Toxicity - Single Exposure (Category 3) | [1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the Aquatic Environment, Long-term (Category 1) |
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety glasses or goggles.[1]
-
Hand Protection: Impervious gloves.
-
Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through an approved hazardous waste disposal facility. Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unadulterated solid this compound and any grossly contaminated materials (e.g., weighing paper, paper towels used for minor spills) in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a dedicated, leak-proof, and clearly labeled liquid waste container.
-
Do not mix with other incompatible waste streams.[2]
-
-
Empty Containers:
-
Thoroughly rinse containers that held this compound at least three times with a suitable solvent.
-
The first rinseate must be collected and disposed of as hazardous waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
2. Waste Container Labeling:
Proper labeling is crucial for safe handling and disposal. The label on the hazardous waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Harmful," "Irritant," "Aquatic Hazard")
-
The date accumulation started
-
The name and contact information of the generating laboratory or researcher
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.[3]
-
Store in a secondary containment tray to prevent the spread of potential leaks.
-
Segregate from incompatible materials.[2]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, minimizing dust generation.
-
Place the spilled material and any contaminated cleaning materials into a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS or emergency response team.
-
Prevent entry into the affected area.
-
Provide details of the spilled material to the emergency responders.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 16-Nor-15-oxodehydroabietic Acid
Hazard Summary:
Based on data for similar compounds, 16-Nor-15-oxodehydroabietic acid is anticipated to be a solid that can cause skin, eye, and respiratory irritation.[1][2][3] It is harmful if swallowed and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) and handling procedures are crucial to mitigate exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified for similar resin acids.
| Protection Type | Specific Recommendations | Use Case/Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1][2] | To prevent skin contact and irritation.[1][2] Use proper glove removal technique to avoid contaminating hands.[1] |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash-prone procedures.[1][2] | To protect eyes from dust particles and potential splashes, preventing serious eye irritation.[1][3] |
| Skin and Body Protection | Complete suit protecting against chemicals or a lab coat.[1][2] | To prevent skin exposure and contamination of personal clothing.[2] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements should be followed.[2] | To prevent inhalation of dust, which may cause respiratory tract irritation.[1][3] Use in a well-ventilated area is also crucial.[2] |
Operational and Disposal Plans
Proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment.
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Handling: Avoid contact with skin and eyes.[1] Minimize dust generation and accumulation.[2]
-
Spills: In case of a spill, vacuum or sweep up the material and place it into a suitable, closed container for disposal.[2] Avoid generating dusty conditions.[2]
Disposal Plan:
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Unused Product and Residues | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Contact a licensed professional waste disposal service to dispose of this material.[1] |
| Contaminated Packaging | Dispose of as unused product in accordance with local regulations.[1] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE after use in accordance with applicable laws and good laboratory practices.[1] |
Visualizing Safe Handling and Disposal Workflows
To further clarify the necessary procedures, the following diagrams illustrate the safe handling workflow and the decision-making process for PPE selection.
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Decision-making process for selecting appropriate PPE when handling the compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
